Etofylline
Description
etophyllin appeared once in PubMed: Wien Med Wochenschr. 1986 May 15; 136(9):213-8 as a combination drug with theophylline (spelt without e, theophllin)
Structure
3D Structure
Properties
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRCRWQMGIBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023031 | |
| Record name | Etofylline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID7968631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519-37-9 | |
| Record name | Etofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETOFYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |
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| Record name | Etofylline | |
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| Record name | Etofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etofylline as an Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofylline, a xanthine derivative and a metabolite of theophylline, is utilized clinically for its bronchodilator effects in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is multifaceted, involving non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This technical guide provides an in-depth exploration of etofylline's role as an adenosine receptor antagonist. It details the molecular interactions, downstream signaling pathways, and pharmacological effects of etofylline's binding to the A1, A2A, A2B, and A3 adenosine receptor subtypes. Furthermore, this guide presents a summary of its PDE inhibitory activity, detailed protocols for key experimental assays used to characterize its antagonist properties, and visual diagrams of the relevant signaling cascades and experimental workflows to support further research and drug development efforts.
Introduction to Etofylline and Adenosine Receptors
Etofylline, or 7-(2-hydroxyethyl)theophylline, is a methylxanthine that shares a core structure with theophylline and caffeine. Its therapeutic effects are primarily attributed to two distinct mechanisms: the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), and the antagonism of adenosine receptors.[1] Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in regulating cardiovascular, neurological, inflammatory, and respiratory functions. By blocking these receptors, etofylline can counteract the effects of adenosine, such as bronchoconstriction.[1]
Mechanism of Action: Dual Inhibition
Etofylline's pharmacological profile is characterized by its dual action as a phosphodiesterase inhibitor and an adenosine receptor antagonist.
-
Phosphodiesterase (PDE) Inhibition: Etofylline non-selectively inhibits PDE isoenzymes, leading to increased intracellular levels of cAMP. This increase in cAMP in airway smooth muscle cells promotes relaxation and bronchodilation.
-
Adenosine Receptor Antagonism: Etofylline acts as a competitive antagonist at adenosine receptors. By binding to these receptors without activating them, it prevents adenosine from exerting its physiological effects. This is particularly relevant in the airways, where adenosine can promote bronchoconstriction.[1]
Pharmacological Profile of Etofylline
Table 1: Comparative Binding Affinities (Ki) of Theophylline at Human Adenosine Receptor Subtypes
| Compound | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |
| Theophylline | ~14 | ~14 | ~13-100 | >100 |
| Etofylline | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for theophylline is provided as a reference due to the lack of comprehensive public data for etofylline. The structural similarity suggests a comparable, though not identical, profile.
Table 2: Comparative Phosphodiesterase (PDE) Inhibitory Potency
| Compound | PDE Inhibition IC50 (µM) |
| Etofylline | 12 |
| Theophylline | 10 |
Adenosine Receptor Signaling Pathways and Etofylline's Impact
Etofylline's antagonism at the four adenosine receptor subtypes interrupts distinct downstream signaling cascades.
A1 and A3 Receptor Signaling (Gi-Coupled)
The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Etofylline, by blocking these receptors, prevents this decrease, thereby maintaining higher cAMP levels.
A2A and A2B Receptor Signaling (Gs-Coupled)
The A2A and A2B adenosine receptors couple to stimulatory G proteins (Gs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP production. By antagonizing these receptors, etofylline prevents this rise in cAMP.
Experimental Protocols for Characterizing Etofylline
The antagonist properties of etofylline at adenosine receptors are typically characterized using radioligand binding assays and functional assays that measure downstream signaling, such as cAMP accumulation.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (etofylline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.[2]
Objective: To determine the Ki of etofylline for each adenosine receptor subtype.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).[2]
-
Test compound: Etofylline.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of etofylline.
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of etofylline to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]
cAMP Accumulation Functional Assay
This assay measures the functional potency of an antagonist by quantifying its ability to inhibit or reverse agonist-induced changes in intracellular cAMP levels.
Objective: To determine the functional antagonist activity (IC50) of etofylline at Gi- and Gs-coupled adenosine receptors.
Materials:
-
Cell line expressing the adenosine receptor of interest.
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Adenosine receptor agonist.
-
Test compound: Etofylline.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate cells in a multi-well format.
-
Pre-incubation: Treat cells with varying concentrations of etofylline.
-
Stimulation:
-
For Gi-coupled receptors (A1/A3): Stimulate cells with an agonist in the presence of forskolin. The agonist will inhibit forskolin-stimulated cAMP production.
-
For Gs-coupled receptors (A2A/A2B): Stimulate cells with an agonist to induce cAMP production.
-
-
Lysis: Terminate the reaction and lyse the cells.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a suitable detection kit.
-
Data Analysis: Generate concentration-response curves to determine the IC50 value of etofylline for reversing the agonist's effect.
Conclusion and Future Directions
Etofylline's mechanism of action as a non-selective adenosine receptor antagonist contributes significantly to its therapeutic profile, complementing its role as a phosphodiesterase inhibitor. Understanding its interaction with each adenosine receptor subtype is crucial for elucidating its full range of pharmacological effects and for the development of more selective and potent therapeutic agents. While comprehensive binding affinity data for etofylline remains an area for further investigation, the established protocols and understanding of the related compound theophylline provide a solid foundation for future research. Further studies are warranted to precisely quantify the binding affinities (Ki) and functional potencies (IC50) of etofylline at all four adenosine receptor subtypes. Such data will enable a more complete understanding of its structure-activity relationship and could guide the design of novel xanthine derivatives with improved selectivity and therapeutic indices for a range of diseases where adenosine signaling plays a critical role.
References
The Pharmacological Profile of 7-(2-hydroxyethyl)theophylline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(2-hydroxyethyl)theophylline, also known as etofylline, is a synthetic derivative of theophylline, belonging to the methylxanthine class of drugs. It is utilized primarily as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Etofylline exerts its pharmacological effects through a dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This guide provides a comprehensive overview of the pharmacological profile of etofylline, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Mechanism of Action
Etofylline's therapeutic effects are primarily attributed to two distinct, yet complementary, mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Etofylline is a non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4.[1] By inhibiting these enzymes, etofylline prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in cAMP levels in bronchial smooth muscle cells leads to a cascade of events culminating in muscle relaxation and bronchodilation.[3]
-
Adenosine Receptor Antagonism: Etofylline also acts as an antagonist at adenosine A1 and A2 receptors at therapeutic concentrations (1–10 μM).[1] Adenosine is known to induce bronchoconstriction in asthmatic patients.[2] By blocking these receptors, etofylline mitigates the bronchoconstrictive effects of endogenous adenosine.[3]
These two mechanisms work in concert to produce the desired bronchodilatory and anti-inflammatory effects.
Pharmacological Data
The following tables summarize the key quantitative pharmacological data for 7-(2-hydroxyethyl)theophylline.
Table 1: In Vitro Potency
| Parameter | Value | Species/System | Reference |
| Phosphodiesterase Inhibition | |||
| IC50 (PDE) | 12 µM | Not specified | [1] |
| Adenosine Receptor Antagonism | |||
| Therapeutic Concentration | 1–10 µM | Not specified | [1] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | ~80% | Oral | [4] |
| Half-life (t½) | 4.1 hours (β-phase) | Intravenous | [4] |
| 5.5 - 6.9 hours | Oral | [5] | |
| Volume of Distribution (Vd) | 0.60 L/kg | Intravenous | [4] |
| Total Body Clearance | 0.106 L.kg⁻¹.h⁻¹ | Intravenous | [4] |
| Renal Clearance | 0.017 L.kg⁻¹.h⁻¹ | Intravenous | [4] |
| Peak Plasma Concentration (Cmax) | ~3.9 mg/L | Oral (200 mg dose) | [4] |
| Time to Peak (Tmax) | 1.0 - 1.2 hours (drops) | Oral | [5] |
| 2.3 - 2.6 hours (dragees) | Oral | [5] | |
| Unchanged in Urine | ~20% | Intravenous | [4] |
Detailed Experimental Protocols
Quantification of Etofylline in Human Plasma by HPLC
This protocol describes a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of theophylline and etofylline in human plasma.[6]
-
Sample Preparation: Rapid sample preparation is performed.
-
Chromatographic Conditions:
-
Column: Reverse phase C18 column.
-
Mobile Phase: Isocratic mobile phase.
-
Detection: UV detection at 272 nm.
-
Internal Standard: Hydrochlorothiazide.
-
-
Method Validation:
-
Lower Limit of Quantification (LLOQ): 100 ng/mL for both theophylline and etofylline.
-
Linear Dynamic Range: 100-10,000 ng/mL for both analytes.
-
Between-Batch Precision: 1.4-3.7% for etofylline.
-
Between-Batch Accuracy: 95.4-98.2% for etofylline.
-
Stability: Stable in plasma during sample processing and for 30 days of freezer storage.
-
Guinea Pig Tracheal Smooth Muscle Relaxation Assay
This assay is used to evaluate the bronchodilator activity of methylxanthines like etofylline.
-
Tissue Preparation: Tracheal tissue is isolated from guinea pigs.
-
Experimental Setup: The tracheal strips are mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Contraction Induction: The tracheal smooth muscle is pre-contracted with a spasmogen such as histamine or acetylcholine.
-
Drug Application: Etofylline or other test compounds are added to the organ bath in a cumulative manner.
-
Measurement: The relaxation of the tracheal smooth muscle is measured isometrically.
-
Data Analysis: The concentration-response curves are plotted to determine the potency of the compounds.
Signaling Pathways and Visualizations
Dual Mechanism of Action of Etofylline
The following diagram illustrates the dual mechanism of action of etofylline, involving both PDE inhibition and adenosine receptor antagonism, leading to bronchodilation.
Caption: Dual mechanism of etofylline action.
Experimental Workflow for HPLC Quantification
The following diagram outlines the workflow for quantifying etofylline in plasma samples using HPLC.
Caption: HPLC quantification workflow.
Drug Development and Synthesis
The synthesis of 7-(2-hydroxyethyl)theophylline can be achieved through the reaction of theophylline with 1,2-chloroethanol in a sodium hydroxide solution, often in the presence of a phase-transfer catalyst like tetrabutylammonium (TBA) to improve the yield.[7] The reaction mixture is typically refluxed, followed by purification steps such as extraction and recrystallization to obtain the final product.[7]
Conclusion
7-(2-hydroxyethyl)theophylline is a valuable therapeutic agent for the management of obstructive airway diseases. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor antagonism, provides a multi-faceted approach to achieving bronchodilation and controlling airway inflammation. The favorable pharmacokinetic profile, including good oral bioavailability, contributes to its clinical utility. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key pharmacological properties of etofylline and detailing the experimental methodologies for its study. Further research into the selective effects on different PDE isoenzymes and adenosine receptor subtypes could pave the way for the development of more targeted and efficacious methylxanthine derivatives.
References
- 1. Role of adenosine receptors in the treatment of asthma and chronic obstructive pulmonary disease: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine signaling in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of theophylline and aminophylline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 6. Adenosine-receptor subtypes: their relevance to adenosine-mediated responses in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dantrolene on the responses to methylxanthines in the isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Etofylline Signaling Pathway in Bronchial Smooth Muscle: A Technical Guide
Introduction
Etofylline is a xanthine derivative medication utilized primarily as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As a member of the methylxanthine class, which also includes theophylline and caffeine, etofylline functions to relax the smooth muscles of the pulmonary airways, thereby alleviating bronchoconstriction and improving airflow.[1][4] Its therapeutic effects are attributed to a multifaceted mechanism of action that involves modulation of key intracellular signaling pathways.[1][5]
This technical guide provides an in-depth exploration of the core signaling pathways activated by etofylline in bronchial smooth muscle. It details the molecular mechanisms, presents quantitative data in a structured format, outlines comprehensive experimental protocols for studying these pathways, and includes visual diagrams to illustrate complex interactions and workflows.
Core Signaling Pathways of Etofylline
Etofylline's bronchodilatory and anti-inflammatory effects are primarily mediated through two main signaling pathways: the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors.[5]
Phosphodiesterase (PDE) Inhibition Pathway
The most significant mechanism of action for etofylline is the inhibition of phosphodiesterase (PDE) enzymes.[5] PDEs are responsible for the degradation of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting these enzymes, particularly isoforms like PDE4 which are prevalent in bronchial tissue, etofylline leads to an accumulation of intracellular cAMP.[1][7]
The subsequent rise in cAMP levels activates cAMP-dependent protein kinase A (PKA).[8][9] PKA, in turn, phosphorylates several downstream targets that collectively promote the relaxation of bronchial smooth muscle, leading to bronchodilation.[9] This cascade is the principal driver of etofylline's therapeutic effect on airway obstruction.[4][5]
Adenosine Receptor Antagonism Pathway
Etofylline also functions as an antagonist at adenosine receptors.[5] Adenosine, a naturally occurring nucleoside, can promote bronchoconstriction and inflammation in the respiratory tract by binding to its receptors on smooth muscle and inflammatory cells.[5] By blocking these receptors, etofylline competitively inhibits the binding of adenosine, thereby preventing its bronchoconstrictive and pro-inflammatory effects.[5] This antagonism contributes to the overall bronchodilatory and anti-inflammatory profile of the drug, although it is often considered a secondary mechanism compared to PDE inhibition.[6]
Quantitative Data Presentation
The characterization of etofylline's activity relies on quantitative measurements of its interaction with molecular targets and its functional effects on tissues. The following tables provide a framework for summarizing such data.
Table 1: Phosphodiesterase (PDE) Inhibition Potency of Etofylline
| PDE Isoform | IC₅₀ (µM) | Assay Method | Reference |
|---|---|---|---|
| PDE I | Data | Colorimetric / Luminescent | [10] |
| PDE II | Data | Colorimetric / Luminescent | [10] |
| PDE III | Data | Colorimetric / Luminescent | [10] |
| PDE IV | Data | Colorimetric / Luminescent | [7][10] |
| PDE V | Data | Colorimetric / Luminescent |[10] |
Table 2: Adenosine Receptor Binding Affinity of Etofylline
| Receptor Subtype | Kᵢ (nM) | Assay Method | Reference |
|---|---|---|---|
| A₁ | Data | Radioligand Binding Assay | [11][12] |
| A₂ₐ | Data | Radioligand Binding Assay | [11][12] |
| A₂ₑ | Data | Radioligand Binding Assay | [11][13] |
| A₃ | Data | Radioligand Binding Assay |[11][12] |
Table 3: Functional Bronchodilator Potency of Etofylline
| Pre-contraction Agonist | EC₅₀ (µM) | Tissue Preparation | Reference |
|---|---|---|---|
| Methacholine | Data | Human Bronchial Rings | [14] |
| Histamine | Data | Guinea Pig Tracheal Strips | [15] |
| KCl | Data | Mouse Bronchial Rings |[14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of etofylline.
Protocol 1: Phosphodiesterase (PDE) Activity Assay
This protocol describes a colorimetric method to measure PDE activity and its inhibition by etofylline, adapted from commercially available kits.[10]
Objective: To determine the IC₅₀ of etofylline for various PDE isoforms.
Principle: PDE hydrolyzes cAMP to 5'-AMP. A 5'-nucleotidase then converts 5'-AMP to adenosine and inorganic phosphate (Pi). The released Pi is quantified using a malachite green-based reagent, where the color intensity is proportional to the PDE activity.[10]
Methodology:
-
Reagent Preparation: Prepare PDE assay buffer, standards (5'-AMP or 5'-GMP), PDE enzyme solutions, 5'-nucleotidase, and the cAMP substrate. Prepare serial dilutions of etofylline.
-
Reaction Setup: In a 96-well microplate, add assay buffer, the cAMP substrate, 5'-nucleotidase, and the desired concentration of etofylline (or vehicle for control).
-
Initiation: Add the specific PDE enzyme isoform to each well to start the reaction. Include a no-enzyme control for background subtraction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes) to allow for enzymatic conversion.
-
Termination and Detection: Stop the reaction by adding a malachite green-based detection reagent. This reagent also complexes with the free phosphate, developing a colorimetric signal.
-
Measurement: Read the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance. Plot the percentage of PDE inhibition against the log concentration of etofylline to calculate the IC₅₀ value.
Protocol 2: Intracellular cAMP Quantification
This protocol outlines the measurement of intracellular cAMP levels in bronchial smooth muscle cells treated with etofylline using a competitive immunoassay format, such as HTRF or TR-FRET.[16][17]
Objective: To quantify the increase in intracellular cAMP in response to etofylline treatment.
Principle: Cell lysate containing cAMP competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody (e.g., labeled with a Europium cryptate). When the tracer binds the antibody, FRET occurs. cAMP from the sample displaces the tracer, reducing the FRET signal. The signal is inversely proportional to the cAMP concentration in the sample.[17]
Methodology:
-
Cell Culture: Culture human bronchial smooth muscle cells in 96- or 384-well plates until confluent.
-
Cell Stimulation: Replace the culture medium with stimulation buffer. Add serial dilutions of etofylline. A positive control (e.g., Forskolin) and a vehicle control should be included. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Add lysis buffer to each well and incubate to release intracellular cAMP.
-
Detection: Add the detection reagents (e.g., anti-cAMP antibody-cryptate and cAMP-d2) to the cell lysates.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.
-
Measurement: Read the plate using a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the emission ratio and determine the cAMP concentration for each sample by interpolating from a standard curve generated with known cAMP concentrations.
References
- 1. What is Etofylline used for? [synapse.patsnap.com]
- 2. Etofylline+Theophylline – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 3. Etofylline + Theophylline | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 4. STERIS PHARMA | Etophylline and Theophylline Tablets Uses, Dosage & Side Effects | SLO THEO [sterisonline.com]
- 5. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 6. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation into the role of phosphodiesterase IV in bronchorelaxation, including studies with human bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Comparative effects of theophylline and adenosine on respiratory skeletal and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Etofylline Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline, a derivative of theophylline, is a methylxanthine drug utilized primarily for its bronchodilator effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic actions are principally attributed to a dual mechanism: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of etofylline and its analogs, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel respiratory therapeutics.
The xanthine scaffold, a purine dioxo derivative, serves as the foundational structure for a diverse class of pharmacologically active compounds. Modifications at various positions of this heterocyclic system have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. For etofylline, the 7-(2-hydroxyethyl) substitution on the theophylline core is a defining feature. Understanding how alterations to this and other positions on the xanthine ring influence its interaction with PDE isoenzymes and adenosine receptor subtypes is crucial for the rational design of next-generation therapies with improved efficacy and safety profiles.
Core Mechanisms of Action
Etofylline's pharmacological effects are mediated through two primary signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: Etofylline acts as a non-selective inhibitor of PDE enzymes, particularly PDE4, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an accumulation of intracellular cAMP in airway smooth muscle cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins, leading to a cascade of events that result in smooth muscle relaxation and bronchodilation.
-
Adenosine Receptor Antagonism: Etofylline also functions as an antagonist at adenosine receptors, primarily the A1 and A2A subtypes. Adenosine, a naturally occurring nucleoside, can induce bronchoconstriction in asthmatic patients. By blocking these receptors, etofylline mitigates the bronchoconstrictor effects of endogenous adenosine.
The interplay between these two mechanisms contributes to the overall therapeutic benefit of etofylline. The following sections will delve into the specific structural features of the etofylline molecule that govern its activity at these targets.
Phosphodiesterase (PDE) Inhibition: Structure-Activity Relationship
The inhibitory activity of xanthine derivatives against PDE enzymes is highly dependent on the nature and position of substituents on the purine ring. For etofylline and its analogs, modifications at the N1, N3, C8, and N7 positions have been shown to significantly impact potency and selectivity.
Table 1: Structure-Activity Relationship of Etofylline Analogs as PDE4 Inhibitors
| Compound | R1 | R3 | R7 | R8 | PDE4 IC50 (µM) | Reference |
| Theophylline | CH₃ | CH₃ | H | H | 100-200 | |
| Etofylline | CH₃ | CH₃ | CH₂CH₂OH | H | Weak inhibitor | |
| Rolipram | - | - | - | - | 0.003 | |
| Roflumilast | - | - | - | - | 0.0008-0.003 |
Key SAR Insights for PDE Inhibition:
-
N1 and N3 Positions: Small alkyl groups, such as the methyl groups in etofylline, are generally well-tolerated and contribute to overall potency.
-
N7 Position: The 7-(2-hydroxyethyl) group of etofylline is a key modification from theophylline. While this substitution improves the pharmacokinetic profile, etofylline itself is considered a weak PDE inhibitor. Further modifications of this side chain, such as increasing its length or introducing other functional groups, could modulate PDE inhibitory activity.
-
C8 Position: Substitution at the C8 position with bulky lipophilic groups has been shown to significantly enhance PDE4 inhibitory potency in other xanthine series. This position represents a key area for future derivatization of the etofylline scaffold to develop more potent and selective PDE4 inhibitors.
Adenosine Receptor Antagonism: Structure-Activity Relationship
The affinity of xanthine derivatives for adenosine receptors is also highly sensitive to structural modifications. The N1, N3, and C8 positions are particularly important for determining potency and selectivity for A1, A2A, and A2B receptor subtypes.
Table 2: Structure-Activity Relationship of Etofylline Analogs as Adenosine Receptor Antagonists
| Compound | R1 | R3 | R7 | R8 | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Reference |
| Theophylline | CH₃ | CH₃ | H | H | 11,000 | 45,000 | |
| Etofylline | CH₃ | CH₃ | CH₂CH₂OH | H | Data not available | Data not available | |
| 8-Butyltheophylline | CH₃ | CH₃ | H | -(CH₂)₃CH₃ | 1,100 | 11,000 | |
| 8-Phenyltheophylline | CH₃ | CH₃ | H | -C₆H₅ | 40 | 3,000 | |
| DPCPX | n-propyl | n-propyl | H | Cyclopentyl | 0.45 | 330 |
Note: Specific Ki values for etofylline and its direct derivatives are not extensively reported. The table provides data for related theophylline analogs to illustrate general SAR principles for the xanthine class.
Key SAR Insights for Adenosine Receptor Antagonism:
-
N1 and N3 Positions: Substitution with n-propyl groups at the N1 and N3 positions generally enhances affinity for A1 receptors compared to the methyl groups of theophylline.
-
N7 Position: The 7-(2-hydroxyethyl) group of etofylline likely influences the overall physicochemical properties of the molecule, which can affect receptor binding. However, detailed studies on the direct impact of this specific substitution on adenosine receptor affinity are lacking.
-
C8 Position: The C8 position is a critical determinant of adenosine receptor affinity and selectivity. Introduction of bulky and lipophilic substituents, such as phenyl or cyclopentyl groups, dramatically increases affinity for the A1 receptor. This suggests that derivatization of the etofylline scaffold at the C8 position holds significant potential for developing potent and selective adenosine receptor antagonists.
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against PDE4 enzymes.
Principle:
The assay measures the ability of a compound to inhibit the hydrolysis of the fluorescently labeled substrate, fluorescein-labeled cAMP (cAMP-FAM), by a recombinant PDE4 enzyme. The resulting fluorescein-labeled AMP (AMP-FAM) is captured by a binding agent, leading to an increase in fluorescence polarization (FP). The degree of inhibition is proportional to the reduction in the FP signal.
Materials:
-
Recombinant human PDE4B1 enzyme
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (e.g., IMAP™ beads)
-
Test compounds (e.g., etofylline analogs)
-
Positive control inhibitor (e.g., Rolipram)
-
384-well black, low-volume microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in an appropriate solvent (e.g., DMSO) and then dilute further in PDE Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant PDE4B1 enzyme to the desired concentration in cold PDE Assay Buffer.
-
Assay Reaction:
-
Add 2 µL of the diluted test compounds or controls to the wells of the microplate.
-
Add 10 µL of the diluted PDE4B1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of the cAMP-FAM substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent solution to each well.
-
Incubate the plate for at least 60 minutes at room temperature to allow for binding to the beads.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Adenosine A1 Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for the adenosine A1 receptor.
Principle:
This is a competitive binding assay where the test compound competes with a radiolabeled ligand, [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), for binding to the A1 receptor in a membrane preparation. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity.
Materials:
-
Membrane preparation from cells or tissues expressing the human adenosine A1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-DPCPX (specific activity ~120 Ci/mmol)
-
Unlabeled DPCPX (for determining non-specific binding)
-
Test compounds (e.g., etofylline analogs)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the A1 receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Incubation:
-
In a final volume of 250 µL, combine:
-
50 µL of membrane preparation (typically 50-100 µg of protein)
-
50 µL of [³H]-DPCPX at a final concentration near its Kd (e.g., 0.5 nM)
-
50 µL of various concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled DPCPX (e.g., 10 µM) for non-specific binding.
-
-
Incubate the mixture for 60-90 minutes at 25°C.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The structure-activity relationship of etofylline and its analogs is a complex interplay of substitutions on the xanthine scaffold that influences their dual activity as phosphodiesterase inhibitors and adenosine receptor antagonists. While the 7-(2-hydroxyethyl) group of etofylline confers favorable pharmacokinetic properties, it is a relatively weak inhibitor of PDE. The most significant gains in potency for both PDE inhibition and adenosine receptor antagonism in the broader xanthine class have been achieved through modifications at the C8 position.
This technical guide has provided a comprehensive overview of the key SAR principles, detailed experimental protocols for assessing biological activity, and visual representations of the underlying signaling pathways and research workflows. For drug development professionals, the insights presented herein highlight the C8 position of the etofylline scaffold as a prime target for chemical modification to generate novel, potent, and selective dual-acting agents for the treatment of respiratory diseases. Further quantitative SAR studies on a focused library of etofylline derivatives are warranted to fully elucidate the therapeutic potential of this chemical class.
In Vitro Characterization of Etofylline's Bronchodilator Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofylline, a derivative of theophylline, is a bronchodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to relax airway smooth muscle. This technical guide provides an in-depth overview of the in vitro characterization of Etofylline's bronchodilator effects, detailing its mechanisms of action and providing comprehensive experimental protocols for its evaluation. The primary mechanisms underlying Etofylline's action include the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors, both of which contribute to the relaxation of bronchial smooth muscle. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering a structured approach to the preclinical assessment of Etofylline and similar compounds.
Introduction
Etofylline, chemically known as 7-(2-hydroxyethyl)-theophylline, is a xanthine derivative that exhibits bronchodilatory properties.[1] Understanding the in vitro pharmacological profile of Etofylline is crucial for its continued development and for the discovery of novel bronchodilator agents. The primary in vitro effects of Etofylline that lead to bronchodilation are:
-
Phosphodiesterase (PDE) Inhibition: Etofylline acts as a non-selective inhibitor of PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[1][2] Inhibition of these enzymes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger that promotes smooth muscle relaxation.[3][4]
-
Adenosine Receptor Antagonism: Etofylline also functions as an antagonist at adenosine receptors.[1] By blocking these receptors, Etofylline prevents adenosine-mediated bronchoconstriction.
This guide will detail the experimental methodologies to quantify these effects and provide a framework for the comprehensive in vitro characterization of Etofylline's bronchodilator activity.
Signaling Pathways of Etofylline's Bronchodilator Action
The bronchodilator effect of Etofylline is mediated through two primary signaling pathways, as illustrated in the diagrams below.
dot graph Etofylline_PDE_Inhibition_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Etofylline [label="Etofylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE [label="Phosphodiesterase (PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP_degradation [label="cAMP Degradation", shape=ellipse, fillcolor="#FFFFFF"]; cAMP [label="↑ Intracellular cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)\nActivation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Bronchial Smooth\nMuscle Relaxation", shape=ellipse, fillcolor="#FFFFFF"];
Etofylline -> PDE [label="Inhibits"]; PDE -> cAMP_degradation [label="Catalyzes"]; cAMP_degradation -> cAMP [label="Reduces", dir=back]; cAMP -> PKA; PKA -> Relaxation; }
Caption: Etofylline's PDE Inhibition Pathway.
dot graph Etofylline_Adenosine_Antagonism_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Etofylline [label="Etofylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdenosineReceptor [label="Adenosine Receptor\n(A1/A2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adenosine [label="Adenosine", shape=ellipse, fillcolor="#FFFFFF"]; Bronchoconstriction [label="Bronchoconstriction", shape=ellipse, fillcolor="#FFFFFF"];
Adenosine -> AdenosineReceptor [label="Activates"]; Etofylline -> AdenosineReceptor [label="Antagonizes"]; AdenosineReceptor -> Bronchoconstriction [label="Mediates"]; }
Caption: Etofylline's Adenosine Receptor Antagonism Pathway.
Quantitative Data Summary
While specific quantitative data for Etofylline is not extensively available in publicly accessible literature, the following tables provide a template for summarizing key in vitro parameters. The values for the related compound, theophylline, are included for reference.
Table 1: Bronchodilator Potency and Efficacy
| Compound | Preparation | Agonist | EC50 (µM) | Emax (% Relaxation) | Reference |
| Etofylline | Guinea Pig Tracheal Strips | Histamine/Carbachol | Data not available | Data not available | |
| Theophylline | Guinea Pig Tracheal Strips | Prostaglandin F2α | ~100-1000 | ~100 | [5] |
Table 2: Phosphodiesterase Inhibition
| Compound | PDE Isoform | IC50 (µM) | Reference |
| Etofylline | PDE4 | Data not available | |
| Theophylline | Non-selective | ~100-1000 | [2] |
Table 3: Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (µM) | Reference |
| Etofylline | A1, A2A | Data not available | |
| Theophylline | A1 | ~10-20 | [1] |
| Theophylline | A2A | ~200 | [1] |
Detailed Experimental Protocols
The following sections provide detailed protocols for the in vitro characterization of Etofylline's bronchodilator effects.
Isolated Organ Bath Assay for Bronchodilator Effect
This protocol details the methodology for assessing the relaxant effect of Etofylline on pre-contracted airway smooth muscle.
Caption: Isolated Organ Bath Experimental Workflow.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Histamine or Carbachol (contractile agonists)
-
Etofylline
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Experimental Setup:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[6]
-
Connect the upper hook to an isometric force transducer.
-
Apply an initial tension of 1 g to each tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Induction of Contraction and Etofylline Treatment:
-
After equilibration, induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol (e.g., 0.1 µM).[8][9]
-
Once the contraction has stabilized, add Etofylline cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 1 mM).
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation at each Etofylline concentration as a percentage of the maximal contraction induced by the agonist.
-
Construct a concentration-response curve and calculate the EC50 (the concentration of Etofylline that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to determine the inhibitory effect of Etofylline on PDE activity.
Caption: Phosphodiesterase (PDE) Activity Assay Workflow.
Materials:
-
Source of PDE enzyme (e.g., homogenized guinea pig lung tissue or recombinant human PDE4)
-
[3H]-cAMP (radiolabeled substrate)
-
Etofylline
-
5'-Nucleotidase (from snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh guinea pig lung tissue in a suitable buffer and centrifuge to obtain a supernatant containing PDE activity.
-
-
Assay Reaction:
-
In a reaction tube, combine the PDE enzyme preparation, various concentrations of Etofylline, and a reaction buffer.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Product Conversion:
-
Terminate the reaction by boiling the tubes.
-
Cool the tubes and add 5'-nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.
-
-
Separation and Quantification:
-
Apply the reaction mixture to an anion-exchange column to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.
-
Elute the [3H]-adenosine and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition at each Etofylline concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the Etofylline concentration to determine the IC50 value.
-
Adenosine Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of Etofylline for adenosine receptors.
Caption: Adenosine Receptor Binding Assay Workflow.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand specific for the adenosine receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)
-
Etofylline
-
Non-labeled adenosine receptor antagonist (for determining non-specific binding)
-
Glass fiber filters and filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Prepare a membrane fraction from cells or tissues known to express the target adenosine receptor subtype.
-
-
Binding Reaction:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Etofylline.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist).[10]
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to trap the membranes with the bound radioligand.[11]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Etofylline.
-
Plot the percentage of specific binding against the log concentration of Etofylline to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
-
Conclusion
The in vitro characterization of Etofylline's bronchodilator effects is essential for a comprehensive understanding of its pharmacological profile. The methodologies outlined in this guide, including isolated organ bath assays, phosphodiesterase activity assays, and adenosine receptor binding studies, provide a robust framework for evaluating the potency and mechanism of action of Etofylline and other potential bronchodilator candidates. While specific quantitative data for Etofylline remains to be fully elucidated in the public domain, the provided protocols offer a clear path for researchers to generate this critical information, thereby contributing to the advancement of respiratory therapeutics.
References
- 1. Effects of propentofylline on adenosine A1 and A2 receptors and nitrobenzylthioinosine-sensitive nucleoside transporters: quantitative autoradiographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]
- 7. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxation by dexamethasone of isolated guinea-pig airways precontracted with endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-induced constriction of guinea pig airways: role of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Etofylline's Attenuation of Inflammatory Mediator Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofylline, a xanthine derivative, is recognized for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Beyond its impact on airway smooth muscle, etofylline possesses anti-inflammatory properties that contribute to its therapeutic efficacy. This technical guide provides an in-depth analysis of the mechanisms through which etofylline modulates the release of inflammatory mediators. Due to a notable scarcity of specific quantitative data for etofylline in publicly accessible literature, this document leverages data from its close structural and functional analogue, theophylline, to elucidate the anticipated effects and molecular pathways. This guide presents available data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and drug development in this area.
Introduction
Inflammation is a critical component in the pathophysiology of chronic airway diseases, characterized by the infiltration and activation of various immune cells and the subsequent release of a complex array of inflammatory mediators. These mediators, including cytokines, chemokines, and lipid mediators, perpetuate the inflammatory cascade, leading to airway hyperresponsiveness, mucus hypersecretion, and tissue remodeling. Etofylline, or 7-(2-hydroxyethyl)theophylline, is a methylxanthine derivative with a pharmacological profile that includes anti-inflammatory actions.[1] The primary mechanisms underlying these effects are believed to be twofold: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[2]
This document synthesizes the current understanding of etofylline's impact on inflammatory mediator release. Where direct data on etofylline is limited, this guide will refer to the extensive research on theophylline to provide a comprehensive picture of the likely mechanisms and effects.
Core Mechanisms of Anti-Inflammatory Action
Etofylline's anti-inflammatory effects are primarily attributed to two molecular mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Etofylline is a non-selective PDE inhibitor, with a notable effect on PDE4.[1] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, etofylline increases intracellular cAMP levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine and chemokine release from various immune cells such as macrophages, neutrophils, and T-cells.[3]
-
Adenosine Receptor Antagonism: Etofylline acts as an antagonist at adenosine receptors.[2] Adenosine is a nucleoside that can promote bronchoconstriction and inflammation.[2] By blocking these receptors, etofylline can mitigate adenosine-mediated pro-inflammatory effects.
A third, more recently elucidated mechanism, particularly for theophylline and likely relevant for etofylline, involves the activation of histone deacetylase-2 (HDAC2).[4][5] HDAC2 plays a crucial role in suppressing the expression of inflammatory genes.[6] At therapeutic concentrations, theophylline has been shown to enhance HDAC2 activity, which may restore the anti-inflammatory efficacy of corticosteroids in conditions like COPD.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of etofylline.
Caption: Etofylline's Inhibition of the Phosphodiesterase (PDE) Pathway.
Caption: Etofylline's Antagonism of Adenosine Receptors.
Quantitative Effects on Inflammatory Mediator Release
While specific quantitative data for etofylline is sparse, extensive research on theophylline provides valuable insights into the potential dose-dependent effects of etofylline on the release of key inflammatory mediators. The following tables summarize this data.
Table 1: Effect of Theophylline on Pro-inflammatory Cytokine Release
| Inflammatory Mediator | Experimental Model | Theophylline Concentration | Observed Effect | Reference |
| TNF-α | Human Blood Monocytes | 10 µM | ~29% inhibition of release | [8] |
| 50 µM | ~41% inhibition of release | [8] | ||
| 100 µM | ~59% inhibition of release | [8] | ||
| IL-6 | Human Monocytes (LPS-stimulated) | 30 µM | ~45-60% inhibition of release | [9] |
| 100 µM | Complete abolishment of release | [9] | ||
| Human Lung Fibroblasts from COPD patients | 5 µg/mL (~27.7 µM) | Reduction from 993.0 to 650.1 pg/mL | [10][11] | |
| IL-8 | Human Lung Fibroblasts from COPD patients | 5 µg/mL (~27.7 µM) | Reduction from 703.1 to 492.0 pg/mL | [10] |
Table 2: Effect of Theophylline on Lipid Mediator Release
| Inflammatory Mediator | Experimental Model | Theophylline Concentration | Observed Effect | Reference |
| Leukotriene B4 (LTB4) | Human Leukocytes (A23187-stimulated) | Therapeutic levels (e.g., 5x10⁻⁵ M) | Additive inhibition with hydrocortisone | [12] |
| Leukotriene C4 (LTC4) | Human Leukocytes (A23187-stimulated) | Therapeutic levels (e.g., 5x10⁻⁵ M) | Additive inhibition with hydrocortisone | [12] |
| Leukotriene E4 (LTE4) | A23187-stimulated whole blood (ex vivo) | Therapeutic serum concentrations | Decreased production | [13] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the anti-inflammatory effects of compounds like etofylline. These are generalized protocols based on standard laboratory practices and the methodologies described in the cited literature for theophylline.
In Vitro Cytokine Release Assay from LPS-Stimulated Monocytes
Objective: To quantify the inhibitory effect of etofylline on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated human monocytes.
Methodology:
-
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from healthy donors in heparinized tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[14]
-
Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).
-
-
Monocyte Isolation:
-
Isolate monocytes from the PBMC population by plastic adherence or using immunomagnetic cell separation (e.g., CD14+ selection).
-
-
Cell Culture and Stimulation:
-
Seed the isolated monocytes in 24-well plates at a density of 5 x 10⁵ cells/well in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[15]
-
Pre-incubate the cells with varying concentrations of etofylline (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) to induce cytokine production.[15][16]
-
-
Quantification of Cytokine Release:
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of etofylline compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of etofylline that causes 50% inhibition) by plotting a dose-response curve.
-
Caption: General workflow for an in vitro cytokine release assay.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory potency (IC₅₀) of etofylline on PDE activity.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human PDE isoforms (e.g., PDE4) or cell lysates containing PDE activity.
-
Prepare a reaction buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Prepare a solution of the substrate, cAMP, which can be radiolabeled ([³H]-cAMP) or unlabeled, depending on the detection method.[19]
-
-
Inhibition Assay:
-
In a microplate, combine the PDE enzyme, reaction buffer, and varying concentrations of etofylline (or a known PDE inhibitor as a positive control).
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.[20]
-
-
Reaction Termination and Detection:
-
Terminate the enzymatic reaction (e.g., by boiling or adding a stop solution).[19]
-
Quantify the amount of cAMP hydrolyzed to 5'-AMP. This can be achieved through various methods:
-
Radiometric Assay: Separate [³H]-cAMP from the product [³H]-5'-AMP using chromatography and quantify with a scintillation counter.[19]
-
Luminescent Assay: Use a commercially available kit (e.g., PDE-Glo™) where the remaining cAMP is used in a subsequent kinase reaction that depletes ATP, and the remaining ATP is measured via a luciferase-luciferin reaction.[2][21]
-
Colorimetric Assay: The 5'-AMP product is converted to a nucleoside and phosphate, and the released phosphate is quantified using a malachite green-based reagent.[22]
-
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each etofylline concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of etofylline for different adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation:
-
Use cell membrane preparations from cell lines stably expressing a specific human adenosine receptor subtype.[23]
-
-
Competitive Binding Assay:
-
In a microplate, combine the membrane preparation, a specific radiolabeled ligand for the receptor subtype (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of unlabeled etofylline.[24]
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[23]
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of etofylline.
-
Calculate the IC₅₀ value, which is the concentration of etofylline that displaces 50% of the specific radioligand binding.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
Etofylline exhibits anti-inflammatory properties that are likely mediated through the inhibition of phosphodiesterases and antagonism of adenosine receptors, leading to a reduction in the release of pro-inflammatory cytokines and lipid mediators. While the existing body of research is heavily focused on theophylline, the data strongly suggests that etofylline shares these anti-inflammatory mechanisms.
To fully elucidate the therapeutic potential of etofylline as an anti-inflammatory agent, further research is imperative. Specifically, studies providing direct quantitative data on the dose-dependent effects of etofylline on a wide range of inflammatory mediators from various human immune and structural cells are needed. Such research will enable a more precise understanding of its potency and selectivity, and will be crucial for optimizing its clinical application in the treatment of chronic inflammatory airway diseases. The experimental protocols outlined in this guide provide a framework for conducting such essential investigations.
References
- 1. What is Etofylline used for? [synapse.patsnap.com]
- 2. promega.com [promega.com]
- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low dose theophylline showed an inhibitory effect on the production of IL-6 and IL-8 in primary lung fibroblast from patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of theophylline, terbutaline, and hydrocortisone on leukotriene B4 and C4 generation by human leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline infusion modulates prostaglandin and leukotriene production in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. LPS-induced cytokine production in the monocytic cell line THP-1 determined by multiple quantitative competitive PCR (QC-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine responses to LPS in reprogrammed monocytes are associated with the transcription factor PU.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 22. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
Preclinical Evaluation of Etofylline in Asthma Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preclinical research data specifically evaluating etofylline in asthma models is limited in publicly available literature. Therefore, this guide provides a comprehensive overview of the preclinical evaluation of a closely related and well-studied xanthine derivative, theophylline, to serve as a foundational framework. The known mechanisms of etofylline are presented, and it is presumed that its preclinical evaluation would follow similar methodologies.
Introduction
Etofylline, a derivative of theophylline, is a methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are attributed to its role as a bronchodilator and its potential anti-inflammatory properties.[2] This technical guide outlines the preclinical evaluation of xanthine derivatives in asthma models, with a focus on the methodologies and data relevant to drug development professionals.
Mechanism of Action
Etofylline's mechanism of action is understood to be twofold, targeting key pathways in the pathophysiology of asthma.[3][4]
-
Phosphodiesterase (PDE) Inhibition: Etofylline functions as a non-selective phosphodiesterase inhibitor.[3][4] By inhibiting PDE enzymes, particularly PDE4, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation.[3][4]
-
Adenosine Receptor Antagonism: Etofylline also acts as a non-selective adenosine receptor antagonist.[3][4] Adenosine can promote bronchoconstriction and inflammation in the airways. By blocking these receptors, etofylline mitigates these effects, contributing to its anti-asthmatic properties.[3][4]
Signaling Pathway Diagram
Caption: Etofylline's dual mechanism of action in asthma.
Preclinical Evaluation in Asthma Models
The preclinical assessment of anti-asthma compounds like etofylline typically involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action.
In Vivo Models of Asthma
Animal models are crucial for evaluating the therapeutic potential of new anti-asthma drugs in a complex physiological system.
Guinea pigs are frequently used to assess bronchodilator effects due to the anatomical and physiological similarities of their airways to humans.[5]
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs [6][7]
-
Animal Model: Male Hartley guinea pigs are utilized.
-
Induction of Bronchoconstriction: Animals are challenged with an aerosolized solution of a bronchoconstrictor, such as histamine or methacholine.
-
Drug Administration: The test compound (e.g., theophylline/etofylline) is administered via a suitable route (e.g., intraperitoneal, oral) at various doses prior to the bronchoconstrictor challenge.
-
Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph. The increase in airway resistance following the challenge is recorded.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor-induced increase in airway resistance by the test compound is calculated.
Table 1: Effect of Theophylline on Histamine-Induced Bronchoconstriction in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | Inhibition of Bronchoconstriction (%) |
| Theophylline | 10 | 35 |
| Theophylline | 30 | 65 |
| Theophylline | 100 | 90 |
Note: Data presented is representative of typical findings for theophylline and serves as an example.
Murine models, often using ovalbumin (OVA) as an allergen, are standard for investigating the anti-inflammatory properties of drug candidates.[8][9]
Experimental Protocol: Ovalbumin-Induced Airway Inflammation in Mice [8][9]
-
Animal Model: BALB/c mice are commonly used.
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin emulsified in an adjuvant (e.g., aluminum hydroxide).
-
Challenge: Sensitized mice are subsequently challenged with aerosolized ovalbumin to induce an asthmatic phenotype.
-
Drug Administration: The test compound is administered prior to and/or during the challenge phase.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA.
-
Histopathology: Examination of lung tissue sections for inflammatory cell infiltration and mucus production.
-
Table 2: Effect of Theophylline on Inflammatory Markers in a Murine Asthma Model
| Parameter | Control (OVA-challenged) | Theophylline (30 mg/kg) + OVA |
| Total Cells in BAL (x10⁵) | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Eosinophils in BAL (%) | 45 ± 5 | 20 ± 4 |
| IL-4 in BAL (pg/mL) | 150 ± 25 | 75 ± 15 |
| IL-5 in BAL (pg/mL) | 120 ± 20 | 50 ± 10 |
*p < 0.05 compared to control. Data are representative.
In Vitro Assays
In vitro assays are essential for elucidating the specific molecular mechanisms of a drug.
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay [3]
-
Enzyme Source: Purified recombinant human PDE4.
-
Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP).
-
Procedure:
-
The test compound is incubated with the PDE enzyme.
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is stopped, and the product ([³H]-AMP) is separated from the unreacted substrate.
-
The amount of product is quantified using scintillation counting.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.
Experimental Protocol: Adenosine Receptor Binding Assay [10][11]
-
Receptor Source: Cell membranes from cell lines expressing specific human adenosine receptor subtypes (e.g., A1, A2A, A2B).
-
Radioligand: A high-affinity radiolabeled ligand for the specific receptor subtype.
-
Procedure:
-
The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.
Experimental Workflow
The preclinical evaluation of a potential anti-asthma drug follows a logical progression from in vitro characterization to in vivo efficacy studies.
Preclinical Evaluation Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of anti-asthma drugs.
Conclusion
The preclinical evaluation of etofylline in asthma models, while not extensively documented, would likely follow the established protocols for other xanthine derivatives like theophylline. The primary mechanisms of action, PDE inhibition and adenosine receptor antagonism, provide clear targets for in vitro characterization. Subsequent in vivo studies in relevant animal models are essential to determine the compound's efficacy as both a bronchodilator and an anti-inflammatory agent. The data and methodologies presented in this guide, primarily based on the extensive research on theophylline, offer a robust framework for the preclinical development and assessment of etofylline and other novel xanthine derivatives for the treatment of asthma. Further studies are warranted to generate specific quantitative data for etofylline to fully elucidate its therapeutic potential.
References
- 1. Targeting Eosinophils in Asthmatic Inflammation: Benefits and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Once-daily theophylline reduces serum eosinophil cationic protein and eosinophil levels in induced sputum of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. On the mechanism of histamine-induced bronchodilation in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Diuretic Potential of Etofylline: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the diuretic properties of Etofylline, a xanthine derivative, for researchers, scientists, and drug development professionals. While primarily known for its bronchodilator effects, Etofylline's impact on renal function presents a compelling area for further investigation. This document synthesizes the available preclinical and clinical research, outlines detailed experimental protocols for assessing its diuretic activity, and visualizes the key signaling pathways involved.
Core Concepts: Understanding Etofylline's Diuretic Action
Etofylline, or 7-(2-hydroxyethyl)theophylline, is a derivative of theophylline.[1] Like other methylxanthines, its pharmacological effects are believed to be mediated through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2] While the diuretic effect of Etofylline is generally considered mild, it is thought to be primarily driven by the blockade of adenosine A1 receptors in the kidneys.[3]
Adenosine, acting on A1 receptors in the renal tubules, promotes sodium and water reabsorption. By antagonizing these receptors, Etofylline is hypothesized to inhibit this reabsorption, leading to increased urine output (diuresis) and sodium excretion (natriuresis).[3] The contribution of PDE inhibition to its diuretic effect is less clear, with some studies on related compounds suggesting it may not be the primary mechanism.[4]
Quantitative Data on Diuretic Effects of Theophylline Derivatives
Direct and comprehensive quantitative data on the diuretic effects of Etofylline are limited in publicly available literature. However, studies on closely related theophylline derivatives provide valuable insights into the potential diuretic and natriuretic profile. The following table summarizes data from a preclinical study on benzoyltheophylline, a derivative of theophylline, which demonstrates a significant impact on urine output and electrolyte excretion in rats. This data can serve as a benchmark for designing and evaluating studies on Etofylline.
| Parameter | Baseline (Day 0) | Day 10 of Treatment | Fold Increase | p-value |
| Daily Diuresis (ml/day) | 5.5 (2.5; 9.7) | 26.8 (9.0; 30.7) | 4.9x | p=0.008 |
| Sodium Excretion (mmol/day) | - | - | 5.8x | p=0.008 |
| Potassium Excretion (mmol/day) | - | - | 8.8x | p=0.008 |
| Data presented as median (interquartile range). Data adapted from a study on benzoyltheophylline in Wistar rats.[5] |
Experimental Protocols for Assessing Diuretic Activity
To rigorously evaluate the diuretic properties of Etofylline, a well-defined experimental protocol is essential. The following outlines a comprehensive methodology based on established preclinical models for diuretic research.
Animal Model and Acclimatization
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in standard metabolic cages allowing for the separate collection of urine and feces.
-
Acclimatization: A minimum of 3-5 days of acclimatization to the metabolic cages is recommended before the experiment to minimize stress-induced variations in urine output.
-
Diet: Standard laboratory chow and water ad libitum during the acclimatization period.
Experimental Design
-
Groups:
-
Control Group: Vehicle (e.g., saline or distilled water).
-
Etofylline Group(s): At least two to three dose levels of Etofylline (e.g., low, medium, high) to assess dose-response relationships.
-
Positive Control Group: A standard diuretic, such as furosemide (e.g., 10 mg/kg), to validate the experimental model.
-
-
Administration: Oral gavage is a common and clinically relevant route of administration.
-
Study Duration: The study can be acute (e.g., 6-24 hours post-dosing) or chronic (e.g., daily dosing for 7-14 days) to assess both immediate and sustained effects.
Data Collection and Analysis
-
Urine Collection: Urine should be collected at predetermined intervals (e.g., 2, 4, 6, 8, and 24 hours post-administration). The total volume for each collection period should be recorded.
-
Electrolyte Analysis: Urine samples should be analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Parameters to Calculate:
-
Diuretic Index: Ratio of the mean urinary volume of the treated group to the mean urinary volume of the control group.
-
Natriuretic and Kaliuretic Indices: Ratios of the mean electrolyte excretion of the treated group to the mean electrolyte excretion of the control group.
-
Saluretic Index: Ratio of the mean (Na+ + Cl-) excretion of the treated group to the control group.
-
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to compare the treated groups with the control group. A p-value of <0.05 is typically considered statistically significant.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Etofylline's diuretic action and a typical experimental workflow.
Caption: Proposed mechanism of Etofylline-induced diuresis via adenosine A1 receptor antagonism.
Caption: A generalized experimental workflow for evaluating the diuretic activity of Etofylline.
Conclusion and Future Directions
The available evidence suggests that Etofylline possesses mild diuretic properties, likely mediated through the antagonism of adenosine A1 receptors in the kidney. While direct, comprehensive quantitative data for Etofylline remains an area for future research, studies on related theophylline derivatives provide a strong foundation for designing and interpreting new experiments. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the diuretic potential of Etofylline, which could ultimately lead to new therapeutic applications for this established molecule. Researchers are encouraged to conduct well-controlled preclinical studies to generate robust data on the dose-dependent effects of Etofylline on urine output and electrolyte balance.
References
- 1. Responses of distal nephron Na+ transporters to acute volume depletion and hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 3. Methylxanthines and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose theophylline increases urine output in diuretic-dependent critically ill children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Etofylline HPLC-UV Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Etofylline in plasma samples using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection system. The described method is simple, rapid, and robust, making it suitable for pharmacokinetic studies and routine drug monitoring.
Introduction
Etofylline, a derivative of theophylline, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Accurate and reliable quantification of etofylline in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a validated RP-HPLC method for the determination of etofylline in human plasma.
Principle of the Method
The method involves the separation of etofylline from plasma components using reversed-phase high-performance liquid chromatography (RP-HPLC). Plasma samples are first treated to precipitate proteins. The supernatant is then injected into the HPLC system. Etofylline is separated on a C18 analytical column using an isocratic mobile phase and detected by its ultraviolet (UV) absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of etofylline in the sample to that of a known standard.
Experimental Workflow
The overall workflow for the analysis of etofylline in plasma samples is depicted below.
Caption: Experimental workflow for etofylline analysis in plasma.
Materials and Reagents
-
Etofylline reference standard
-
Theophylline reference standard (optional, for simultaneous analysis)
-
Hydrochlorothiazide (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions based on a validated method for the simultaneous quantification of theophylline and etofylline in human plasma.[4][5][6]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | YMC Pack-ODS-AQ, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate : Acetonitrile (90:10 v/v), pH adjusted to 4.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 272 nm[4][6] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of etofylline reference standard in 10 mL of water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water to obtain concentrations ranging from 100 ng/mL to 10,000 ng/mL.[4][5][6]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hydrochlorothiazide in 10 mL of methanol.
Sample Preparation
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The described method has been validated according to established guidelines. The following table summarizes the key validation parameters.[4][5][6]
| Parameter | Result |
| Linearity Range | 100 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Accuracy (Between-Batch) | 95.4 - 98.2% |
| Precision (Between-Batch, %RSD) | 1.4 - 3.7% |
| Recovery | > 90% |
| Stability | Stable during sample processing and for at least 30 days at -20°C |
Data Analysis
The concentration of etofylline in the plasma samples is determined by calculating the peak area ratio of etofylline to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of etofylline in the unknown samples is then interpolated from this calibration curve.
Signaling Pathway (Mechanism of Action)
While not directly part of the analytical method, understanding the mechanism of action of etofylline is relevant for researchers. Etofylline, like other xanthine derivatives, acts as a non-selective phosphodiesterase (PDE) inhibitor.
Caption: Mechanism of action of Etofylline.
Conclusion
The HPLC-UV method described in this application note is a reliable and efficient technique for the quantitative determination of etofylline in plasma samples.[4] Its simplicity and robustness make it well-suited for high-throughput analysis in clinical and research settings.[4]
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. jpsbr.org [jpsbr.org]
- 3. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 4. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of theophylline in plasma using different capillary electrophoretic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Etofylline in Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally, it is a derivative of theophylline with a hydroxyethyl group at the N7 position, which increases its solubility.[2] The quantification of Etofylline in tissue samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand its distribution, target engagement, and efficacy. This document provides a detailed protocol for the extraction and quantification of Etofylline in tissue using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Physicochemical Properties
A summary of the key physicochemical properties of Etofylline is presented in Table 1. Understanding these properties is essential for developing an effective analytical method.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂N₄O₃ | [3] |
| Molecular Weight | 224.22 g/mol | [2][3][4] |
| CAS Number | 519-37-9 | [3] |
| Appearance | White crystalline powder | [1] |
| logP (Octanol/Water) | -0.56 | [2] |
Experimental Protocol
1. Materials and Reagents
-
Standards: Etofylline analytical standard, Theophylline-d6 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade); Formic acid (FA), Ethyl Acetate.
-
Reagents: Phosphate-buffered saline (PBS, pH 7.4).
-
Tissue: Blank control tissue (e.g., rat liver, lung) for matrix-matched calibration standards and quality controls (QCs).
-
Equipment: Analytical balance, tissue homogenizer (e.g., bead beater, sonicator), centrifuge, nitrogen evaporator, vortex mixer, LC-MS/MS system.
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etofylline and Theophylline-d6 (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Etofylline stock solution with 50:50 (v/v) Methanol:Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the Theophylline-d6 stock solution with methanol.
3. Sample Preparation: Tissue Homogenization and Extraction
The following workflow outlines the procedure for preparing tissue samples for analysis.
4. LC-MS/MS Method
4.1. Liquid Chromatography (LC) Conditions
The chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 3.0 | 20 | 80 |
| 3.5 | 20 | 80 |
| 3.6 | 98 | 2 |
| 5.0 | 98 | 2 |
4.2. Mass Spectrometry (MS/MS) Conditions
The analysis is conducted using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Optimized MRM Transitions
The precursor ion for Etofylline corresponds to its protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID). A common fragmentation for N-substituted xanthines is the loss of the side chain.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Etofylline | 225.1 | 181.1 | 100 | 30 | 20 |
| Etofylline (Confirming) | 225.1 | 124.1 | 100 | 30 | 25 |
| Theophylline-d6 (IS) | 187.1 | 124.1 | 100 | 25 | 22 |
Method Validation Summary
The method should be validated according to standard bioanalytical guidelines. The following table summarizes typical performance characteristics.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/g of tissue |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | Consistent and reproducible (>80%) |
Data Analysis
Quantification is based on the ratio of the peak area of the Etofylline analyte to the peak area of the internal standard (IS). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards in the matrix. The concentration of Etofylline in the tissue samples is then determined from this curve using linear regression.
This application note describes a robust and sensitive LC-MS/MS method for the quantification of Etofylline in tissue. The detailed protocol for sample preparation, including tissue homogenization and protein precipitation, combined with optimized LC and MS/MS parameters, allows for accurate and reliable measurement. This method is suitable for supporting preclinical research and drug development studies involving Etofylline.
References
- 1. Etofylline | 519-37-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Etofylline (519-37-9) for sale [vulcanchem.com]
- 3. Etofylline (CAS 519-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Thin-Layer Chromatography for the Determination of Etofylline Purity
AN-HPTLC-028
Introduction
Etofylline, chemically known as 7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2] Ensuring the purity of active pharmaceutical ingredients (APIs) like Etofylline is critical for the safety and efficacy of the final drug product. High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique well-suited for the qualitative and quantitative analysis of pharmaceuticals.[3][4][5][6] This application note presents a detailed protocol for the determination of Etofylline purity using HPTLC, enabling the separation and quantification of the main compound from its potential impurities.
The described method is simple, precise, and accurate, making it suitable for routine quality control analysis of Etofylline in bulk drug substances. The method is developed based on a review of existing HPTLC methods for Etofylline and related compounds, ensuring a robust starting point for method implementation and validation in a laboratory setting.[1][2][7][8][9]
Principle of the Method
The method is based on the principle of adsorption chromatography on a high-performance silica gel stationary phase.[10] The sample and standard solutions of Etofylline are applied to the HPTLC plate, which is then developed in a saturated chromatographic chamber with a suitable mobile phase. The differential migration of Etofylline and its impurities allows for their separation. The separated spots are then detected under UV light, and the densitometric analysis of the chromatograms allows for the quantification of Etofylline and any detected impurities.
Experimental Protocols
1. Materials and Reagents
-
Etofylline Reference Standard: European Pharmacopoeia (EP) Reference Standard or equivalent, with a purity of ≥99.0%.
-
Etofylline Sample: Bulk drug substance to be tested.
-
Solvents: Toluene (AR grade), Isopropyl Alcohol (AR grade), Acetic Acid (Glacial, AR grade), Methanol (HPLC grade).
-
Stationary Phase: HPTLC plates, silica gel 60 F254, 20 cm x 10 cm (Merck or equivalent).[1]
2. Instrumentation
-
HPTLC system equipped with:
-
Automatic sample applicator (e.g., Linomat 5 or ATS 4)
-
Twin-trough developing chamber
-
TLC scanner with a UV detector and appropriate software for data acquisition and analysis (e.g., CAMAG TLC Scanner 4)
-
Hot air oven for plate activation.
-
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Etofylline Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the Etofylline sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes if necessary.
4. Chromatographic Conditions
The following chromatographic conditions are recommended based on established methods for Etofylline analysis.[1][7]
| Parameter | Condition |
| Stationary Phase | HPTLC plates, silica gel 60 F254, 20 cm x 10 cm |
| Plate Activation | 110°C for 30 minutes in a hot air oven |
| Mobile Phase | Toluene : Isopropyl Alcohol : Acetic Acid (12:12:1, v/v/v) |
| Chamber Saturation | 30 minutes with the mobile phase in a twin-trough chamber |
| Application Volume | 5 µL |
| Application Mode | Band application, 8 mm band width |
| Development Distance | 80 mm |
| Drying of Plate | Air-dried for 10 minutes |
| Detection Wavelength | 261 nm |
| Scanning Mode | Densitometric, absorbance mode |
5. Experimental Workflow
The overall workflow for the HPTLC purity determination of Etofylline is depicted in the following diagram:
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. [PDF] A Review of Principles, Applications, and Recent Developments in HPTLC and HPLC | Semantic Scholar [semanticscholar.org]
- 4. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - J Pharm Biol Sci [jpbs.in]
- 5. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. High Performance Thin Layer Chromatography(HPTLC) | PPTX [slideshare.net]
Application Note: A Validated UV-Spectrophotometric Method for the Quantification of Etofylline in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated UV-spectrophotometric method for the quantitative determination of Etofylline. The method is simple, cost-effective, rapid, and reliable for routine quality control analysis.
Introduction
Etofylline, chemically 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione, is a xanthine derivative used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. This application note describes the development and validation of a straightforward UV-visible spectrophotometric method for the assay of Etofylline, following the International Council for Harmonisation (ICH) guidelines.[2]
Physicochemical Properties of Etofylline
-
Solubility: Soluble in water; slightly soluble in alcohol.[6]
-
λmax (Wavelength of Maximum Absorbance): The reported λmax for Etofylline is approximately 273 nm in methanol and distilled water.[7][8][9][10] Some studies have also reported a λmax at 243.5 nm in 5% w/v NaOH.[11] For this protocol, we will utilize distilled water as the solvent.
Experimental Protocols
Instrumentation and Reagents
-
Instrument: A double-beam UV-Visible Spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents and Chemicals:
-
Etofylline reference standard
-
Distilled water (analytical grade)
-
Methanol (analytical grade)
-
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Etofylline reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 50 mL of distilled water with the aid of sonication for 5 minutes. Make up the volume to 100 mL with distilled water.
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with distilled water to achieve concentrations in the range of 5-30 µg/mL.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a 10 µg/mL solution of Etofylline from the standard stock solution in distilled water.
-
Scan the solution from 400 nm to 200 nm using distilled water as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax for Etofylline. The expected λmax is around 273 nm.[8][9]
Assay of Pharmaceutical Formulation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Etofylline and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with distilled water and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute an appropriate volume of the filtrate with distilled water to obtain a final concentration within the linear range (e.g., 10 µg/mL).
-
Measure the absorbance of the sample solution at the determined λmax against distilled water as a blank.
-
Calculate the concentration of Etofylline in the sample using the calibration curve.
Method Validation
The developed method was validated as per ICH guidelines for the following parameters:[2]
Linearity
The linearity of the method was established by measuring the absorbance of six solutions of Etofylline at concentrations ranging from 5 to 30 µg/mL. A calibration curve was plotted by taking the concentration on the x-axis and the corresponding absorbance on the y-axis.
Accuracy (Recovery Studies)
The accuracy of the method was determined by the standard addition method. A known amount of standard Etofylline was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The recovery of the added standard was then calculated.
Precision
Precision was evaluated by analyzing the same sample multiple times.
-
Intraday Precision (Repeatability): Six replicate measurements of a 10 µg/mL Etofylline solution were made on the same day.
-
Interday Precision (Intermediate Precision): The analysis was repeated on three different days.
Specificity
The specificity of the method was assessed by analyzing a placebo solution (containing all the excipients except Etofylline). The absorbance of the placebo solution was measured at the analytical wavelength to check for any interference.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as a change in the wavelength of analysis (±2 nm). The effect on the absorbance was observed.
Data Presentation
Table 1: Linearity Data for Etofylline
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
| 5 | 0.145 ± 0.002 |
| 10 | 0.291 ± 0.003 |
| 15 | 0.438 ± 0.004 |
| 20 | 0.582 ± 0.005 |
| 25 | 0.729 ± 0.006 |
| 30 | 0.875 ± 0.007 |
| Regression Equation | y = 0.029x + 0.001 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery Study) Data
| Level | Amount of Sample (µg/mL) | Amount of Standard Added (µg/mL) | Total Amount Recovered (µg/mL, Mean ± SD, n=3) | % Recovery |
| 80% | 10 | 8 | 17.92 ± 0.15 | 99.56 |
| 100% | 10 | 10 | 19.98 ± 0.18 | 99.90 |
| 120% | 10 | 12 | 22.10 ± 0.21 | 100.45 |
| Average % Recovery | 99.97 |
Table 3: Precision Data
| Precision | Concentration (µg/mL) | Absorbance (Mean ± SD, n=6) | % RSD |
| Intraday | 10 | 0.292 ± 0.0021 | 0.72 |
| Interday | 10 | 0.290 ± 0.0025 | 0.86 |
Table 4: LOD, LOQ, and Robustness Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL |
| Robustness (Change in λmax ± 2 nm) | % RSD < 2% |
Visualizations
Caption: Experimental workflow for the development and validation of the spectrophotometric assay.
Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.
Conclusion
The developed UV-spectrophotometric method for the estimation of Etofylline is simple, accurate, precise, and cost-effective. The method was successfully validated according to ICH guidelines, and the results indicate that it is suitable for the routine quantitative analysis of Etofylline in bulk and pharmaceutical dosage forms. The absence of interference from common excipients demonstrates the specificity of the assay.
References
- 1. Etofylline | 519-37-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etofylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Etofylline [webbook.nist.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jpsbr.org [jpsbr.org]
- 11. ajrconline.org [ajrconline.org]
Application Notes and Protocols for Studying Etofylline in Isolated Tracheal Ring Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline, a derivative of theophylline, is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are primarily attributed to its action as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine A1 and A2 receptors.[2][3] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.[2] By antagonizing adenosine receptors, Etofylline prevents adenosine-induced bronchoconstriction.[2]
The isolated tracheal ring preparation is a classic and effective ex vivo model for studying the pharmacological effects of bronchodilator agents directly on airway smooth muscle, independent of systemic influences. This application note provides a detailed protocol for evaluating the relaxant effects of Etofylline on pre-contracted isolated tracheal rings.
Data Presentation
Table 1: Comparative In Vitro Potency of Methylxanthines
| Compound | Target | IC50 / Effective Concentration | Source(s) |
| Etofylline | Phosphodiesterase (PDE) | 12 µM | [2] |
| Adenosine A1 & A2 Receptors | 1 - 10 µM (Antagonism) | [2] | |
| Theophylline | Phosphodiesterase (PDE) | 10 µM | [2] |
| Tracheal Relaxation (EC50) | ~162 µM (Guinea Pig) | N/A |
Experimental Protocols
Protocol 1: Preparation of Isolated Tracheal Rings
This protocol describes the dissection and preparation of tracheal rings from a suitable animal model, such as a guinea pig or rat.
Materials:
-
Animal model (e.g., male Dunkin-Hartley guinea pig, 250-350g)
-
Krebs-Henseleit solution (see composition below)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Cotton thread
-
Organ bath system with isometric force transducers
Krebs-Henseleit Solution Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
The solution should be freshly prepared and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the trachea and place it in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Gently remove adhering connective and fatty tissues.
-
Cut the trachea into rings of 3-4 mm in width.
-
Suspend each tracheal ring between two L-shaped stainless steel hooks or tie them with cotton thread.
-
Mount the rings in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook/thread to an isometric force transducer to record changes in tension.
-
Apply an initial resting tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Protocol 2: Evaluation of Etofylline-Induced Relaxation
This protocol details the steps to assess the relaxant effect of Etofylline on tracheal rings pre-contracted with an agonist.
Materials:
-
Prepared isolated tracheal rings in an organ bath system
-
Etofylline stock solution (dissolved in distilled water or saline)
-
Contractile agent stock solution (e.g., Carbachol, Histamine, or Potassium Chloride)
-
Data acquisition system
Procedure:
-
After the equilibration period, induce a sustained contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., 1 µM Carbachol or 10 µM Histamine) to the organ bath.
-
Once the contraction has reached a stable plateau, add Etofylline to the bath in a cumulative, concentration-dependent manner (e.g., from 1 µM to 1 mM).
-
Allow the tissue to respond to each concentration of Etofylline until a stable relaxation is observed before adding the next concentration.
-
Record the tension continuously throughout the experiment.
-
At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to return to the baseline tension.
-
The relaxant effect of Etofylline is calculated as the percentage reduction of the pre-contraction induced by the agonist.
Protocol 3: Investigating the Mechanism of Action of Etofylline
To further explore the dual mechanism of action of Etofylline, the following experimental variations can be performed:
-
To investigate the role of PDE inhibition: Pre-incubate the tracheal rings with a high concentration of a non-methylxanthine PDE inhibitor (e.g., Rolipram for PDE4) before inducing contraction and adding Etofylline. A reduced effect of Etofylline would suggest a shared mechanism.
-
To investigate the role of adenosine receptor antagonism: Pre-incubate the tracheal rings with an adenosine receptor agonist (e.g., Adenosine or NECA) to induce contraction or potentiate a contraction. Then, assess the ability of Etofylline to reverse this effect.
Visualizations
Caption: Experimental workflow for studying Etofylline on isolated tracheal rings.
Caption: Signaling pathway of Etofylline-induced bronchodilation.
References
Etofylline Administration in a Murine Model of Ovalbumin-Induced Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2] The underlying pathophysiology is predominantly driven by a T-helper type 2 (Th2) cell-mediated immune response, involving the release of cytokines such as interleukin (IL)-4, IL-5, and IL-13.[2][3][4] Murine models of ovalbumin (OVA)-induced asthma are widely used to study the disease's mechanisms and to evaluate the efficacy of potential therapeutic agents.[1][2][5]
Etofylline, a xanthine derivative, is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscles. Additionally, like other xanthines such as theophylline, etofylline is suggested to possess anti-inflammatory properties.[6][7][8] These anti-inflammatory effects are attributed to the modulation of various inflammatory cells and mediators.
This document provides detailed application notes and protocols for the administration and evaluation of etofylline in an ovalbumin-induced asthma mouse model.
Data Presentation
Table 1: Effect of Theophylline on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of OVA-Induced Asthmatic Mice
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (Saline) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.6 ± 0.2 |
| OVA-Induced | 8.5 ± 1.2 | 4.5 ± 0.8 | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.7 ± 0.5 |
| OVA + Theophylline | 4.3 ± 0.7# | 2.1 ± 0.5# | 0.5 ± 0.1 | 0.8 ± 0.2# | 0.9 ± 0.3# |
*p < 0.05 compared to Control; #p < 0.05 compared to OVA-Induced. Data are presented as mean ± SEM. (Data are illustrative and based on expected outcomes from theophylline studies).
Table 2: Effect of Theophylline on Th2 Cytokine Levels in BALF of OVA-Induced Asthmatic Mice
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | 15 ± 4 | 10 ± 3 | 25 ± 6 |
| OVA-Induced | 85 ± 12 | 70 ± 10 | 150 ± 20* |
| OVA + Theophylline | 40 ± 8# | 35 ± 6# | 80 ± 12# |
*p < 0.05 compared to Control; #p < 0.05 compared to OVA-Induced. Data are presented as mean ± SEM. (Data are illustrative and based on expected outcomes from theophylline studies).[3][9]
Table 3: Effect of Theophylline on Airway Hyperresponsiveness (AHR) to Methacholine in OVA-Induced Asthmatic Mice
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Control (Saline) | 1.5 ± 0.3 |
| OVA-Induced | 4.8 ± 0.7* |
| OVA + Theophylline | 2.5 ± 0.5# |
*p < 0.05 compared to Control; #p < 0.05 compared to OVA-Induced. Penh (Enhanced Pause) is a dimensionless index representing a measure of airway obstruction. Data are presented as mean ± SEM. (Data are illustrative and based on expected outcomes from theophylline studies).[10][11]
Experimental Protocols
Ovalbumin-Induced Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and subsequent challenge with ovalbumin.[1][5]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
The control group receives i.p. injections of PBS with alum.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
The control group is challenged with a PBS aerosol.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses such as collection of BALF, measurement of airway hyperresponsiveness, and harvesting of lung tissue for histology.
-
Etofylline Administration
Materials:
-
Etofylline
-
Sterile saline or appropriate vehicle
Procedure:
-
Preparation of Etofylline Solution:
-
Dissolve etofylline in sterile saline to the desired concentration. The dose will need to be optimized based on preliminary studies, with a potential starting range guided by theophylline doses used in similar models (e.g., 10-50 mg/kg).
-
-
Administration:
-
Administer etofylline via intraperitoneal (i.p.) injection or oral gavage.
-
The treatment can be prophylactic (administered before and/or during the OVA challenge phase) or therapeutic (administered after the establishment of the asthmatic phenotype).
-
A typical prophylactic regimen would involve administering etofylline 1 hour before each OVA challenge from day 21 to day 23.
-
Assessment of Airway Inflammation
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF).
-
-
Cell Counting:
-
Centrifuge the BALF and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BALF to measure the levels of IL-4, IL-5, and IL-13 using commercially available ELISA kits.
-
Measurement of Airway Hyperresponsiveness (AHR)
Procedure:
-
Place conscious, unrestrained mice in a whole-body plethysmography chamber.
-
After a baseline measurement period, expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the respiratory parameters and calculate the enhanced pause (Penh) value as an index of airway obstruction.[10]
Visualizations
References
- 1. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Murine Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of theophylline on airway inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of theophylline on airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of low-dose oral theophylline in atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bronchoconstriction and airway hyperresponsiveness after ovalbumin inhalation in sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Etofylline in Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline, a derivative of theophylline, is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors, leading to the relaxation of bronchial smooth muscles.[1] For researchers investigating the therapeutic potential of etofylline in preclinical models, appropriate formulation is critical to ensure accurate dosing, optimal bioavailability, and reliable experimental outcomes.
These application notes provide detailed guidance on the formulation of etofylline for oral and intravenous administration in preclinical in vivo studies, primarily focusing on rodent models. The protocols outlined below are based on the available physicochemical data for etofylline and related xanthine derivatives, as well as established practices in preclinical formulation development.
Data Presentation: Physicochemical Properties and Solubility of Etofylline
A thorough understanding of the physicochemical properties of etofylline is fundamental to developing suitable formulations. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of Etofylline
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₄O₃ | [3] |
| Molecular Weight | 224.22 g/mol | [3] |
| Melting Point | 162.0 to 166.0 °C | |
| LogP (octanol/water) | -0.8 | [2] |
| Appearance | White to almost white crystalline powder | [2] |
Table 2: Solubility of Etofylline in Common Preclinical Vehicles
| Vehicle | Solubility | Comments | Reference |
| Water | Freely soluble; Soluble in hot water | Qualitative description. | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 3 mg/mL | [4] | |
| Dimethyl sulfoxide (DMSO) | Approximately 25 mg/mL | [4] | |
| Dimethylformamide (DMF) | Approximately 25 mg/mL | [4] | |
| Ethanol | Moderately soluble | Qualitative description. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved. | [5] |
Experimental Protocols
Protocol 1: Preparation of Etofylline Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a solution and a suspension formulation of etofylline for oral administration. The choice between a solution and a suspension will depend on the required dose and the solubility of etofylline in the chosen vehicle.
Materials:
-
Etofylline powder
-
Vehicle components (e.g., Water for Injection, 0.5% (w/v) Methylcellulose, 0.2% (v/v) Tween 80, Polyethylene glycol 400 (PEG 400))
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Vortex mixer
Procedure for an Aqueous Solution (up to 3 mg/mL):
-
Vehicle Preparation: Prepare a suitable aqueous vehicle. For doses up to 3 mg/mL, sterile Water for Injection or PBS (pH 7.2) can be used.
-
Weighing Etofylline: Accurately weigh the required amount of etofylline powder based on the desired concentration and final volume.
-
Dissolution:
-
Add the weighed etofylline powder to a sterile conical tube.
-
Gradually add the vehicle while vortexing or stirring to facilitate dissolution.
-
If necessary, gentle warming (not exceeding 40°C) can be applied to aid dissolution.
-
-
pH Adjustment (Optional): If required, adjust the pH of the final solution to be within a physiologically acceptable range (typically pH 6.5-7.5 for oral administration) using dilute HCl or NaOH.
-
Final Volume Adjustment: Add the vehicle to reach the final desired volume and mix thoroughly.
-
Storage: Store the formulation at 2-8°C and protect from light. It is recommended to use freshly prepared solutions.
Procedure for a Suspension Formulation (for doses > 3 mg/mL):
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in water containing 0.2% (v/v) Tween 80. This vehicle will help to keep the etofylline particles suspended.
-
Weighing Etofylline: Accurately weigh the required amount of etofylline powder.
-
Wetting the Powder: In a clean glass mortar, add a small amount of the vehicle to the etofylline powder to form a smooth paste. This prevents clumping.
-
Suspension Formation:
-
Gradually add the remaining vehicle to the paste while triturating with the pestle to form a uniform suspension.
-
Transfer the suspension to a sterile conical tube.
-
-
Homogenization: Vortex the suspension vigorously for 2-3 minutes to ensure uniform particle distribution.
-
Storage: Store the suspension at 2-8°C. Shake well before each use to ensure homogeneity.
Protocol 2: Preparation of Etofylline Formulation for Intravenous Injection in Rodents
This protocol details the preparation of a solution of etofylline for intravenous administration. For IV administration, the formulation must be a clear, sterile solution.
Materials:
-
Etofylline powder
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Sterile Saline (0.9% NaCl))
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
Procedure for a Co-solvent Formulation (e.g., ≥ 2.5 mg/mL): [5]
-
Vehicle Preparation (in a sterile environment):
-
This formulation uses a co-solvent system to achieve a higher concentration of etofylline in solution.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Dissolution:
-
In a sterile vial, dissolve the accurately weighed etofylline powder in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is obtained.
-
Finally, add the sterile saline to reach the final volume and mix well.
-
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Storage: Store the sterile formulation at 2-8°C and protect from light. Use within 24 hours of preparation.
Visualization of Key Pathways and Workflows
Etofylline's Mechanism of Action
Etofylline exerts its bronchodilatory and anti-inflammatory effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
References
Application Note: Stability Testing of Etofylline in Different Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline, a xanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Unlike theophylline, etofylline is not metabolized to theophylline in the body, which may offer a wider therapeutic window. Ensuring the stability of etofylline in various pharmaceutical formulations is critical for its safety and efficacy. This application note provides a detailed protocol for testing the stability of etofylline in different buffer solutions, mimicking the pH conditions it may encounter during manufacturing, storage, and in biological systems. The provided methodologies are based on established principles of drug stability testing and include protocols for forced degradation studies and a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of etofylline and its degradation products.
Experimental Protocols
Materials and Reagents
-
Etofylline reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Disodium hydrogen phosphate (Na₂HPO₄), analytical grade
-
Citric acid, analytical grade
-
Sodium citrate, analytical grade
-
Boric acid, analytical grade
-
Potassium chloride (KCl), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
Preparation of Buffer Solutions
A series of buffer solutions with pH values ranging from acidic to alkaline should be prepared to investigate the pH-dependent stability of etofylline.
-
pH 2.0 (Hydrochloric Acid Buffer): Prepare a 0.01 M HCl solution by diluting concentrated HCl with purified water.
-
pH 4.0 (Acetate Buffer): Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions.
-
pH 7.0 (Phosphate Buffer): Prepare a 0.1 M phosphate buffer by mixing appropriate volumes of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄ solutions.
-
pH 9.0 (Borate Buffer): Prepare a 0.1 M borate buffer by mixing appropriate volumes of 0.1 M boric acid/KCl solution and 0.1 M NaOH solution.
-
pH 10.0 (Borate Buffer): Prepare a 0.1 M borate buffer by adjusting the pH of a 0.1 M boric acid/KCl solution with 0.1 M NaOH.
The pH of all buffer solutions should be verified using a calibrated pH meter.
Stability Study Protocol
-
Stock Solution Preparation: Prepare a stock solution of etofylline in a suitable solvent (e.g., purified water or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation: For each buffer solution, dilute the etofylline stock solution to a final concentration of 100 µg/mL.
-
Incubation: Aliquot the etofylline-buffer solutions into sealed vials and incubate them at different temperatures (e.g., 40 °C, 50 °C, and 60 °C) in a temperature-controlled oven or water bath. Protect the samples from light.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Immediately upon withdrawal, cool the samples to room temperature and analyze them using the stability-indicating HPLC method described below. If necessary, neutralize the acidic and alkaline samples before injection.
-
Data Analysis: Determine the concentration of etofylline remaining at each time point. Plot the natural logarithm of the concentration versus time to determine the apparent first-order degradation rate constant (k) for each condition. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Stability-Indicating HPLC Method
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential to separate etofylline from its potential degradation products.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 4.5 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Apparent First-Order Degradation Rate Constants (k) of Etofylline in Different Buffer Solutions at Various Temperatures.
| pH | Temperature (°C) | k (x 10⁻³ hr⁻¹) (Hypothetical Data) |
| 2.0 | 40 | 1.5 |
| 50 | 3.2 | |
| 60 | 6.8 | |
| 4.0 | 40 | 0.5 |
| 50 | 1.1 | |
| 60 | 2.3 | |
| 7.0 | 40 | 0.8 |
| 50 | 1.7 | |
| 60 | 3.5 | |
| 9.0 | 40 | 5.2 |
| 50 | 11.0 | |
| 60 | 23.1 | |
| 10.0 | 40 | 15.6 |
| 50 | 32.8 | |
| 60 | 69.0 |
Table 2: Half-lives (t₁/₂) of Etofylline in Different Buffer Solutions at Various Temperatures.
| pH | Temperature (°C) | t₁/₂ (hours) (Hypothetical Data) |
| 2.0 | 40 | 462 |
| 50 | 217 | |
| 60 | 102 | |
| 4.0 | 40 | 1386 |
| 50 | 630 | |
| 60 | 301 | |
| 7.0 | 40 | 866 |
| 50 | 408 | |
| 60 | 198 | |
| 9.0 | 40 | 133 |
| 50 | 63 | |
| 60 | 30 | |
| 10.0 | 40 | 44 |
| 50 | 21 | |
| 60 | 10 |
Visualization of Experimental Workflow and Proposed Degradation Pathway
Experimental Workflow
The following diagram illustrates the key steps involved in the etofylline stability testing protocol.
Caption: Experimental workflow for etofylline stability testing.
Proposed Degradation Pathway of Etofylline
Based on the known degradation of other xanthine derivatives, the primary degradation pathway for etofylline under hydrolytic stress is likely the opening of the imidazole ring. The following diagram illustrates a proposed degradation pathway.
Application Notes and Protocols for Etofylline Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for preparing cell culture media and conducting key experiments to investigate the effects of Etofylline, a xanthine derivative used as a bronchodilator. The provided methodologies are designed for commonly used human bronchial and lung epithelial cell lines.
Recommended Cell Lines and Culture Media
The selection of an appropriate cell line is critical for obtaining relevant data in Etofylline research. The following table summarizes recommended human lung epithelial cell lines and their specific media formulations.
| Cell Line | Description | Basal Medium | Supplements |
| A549 [1] | Human lung carcinoma, alveolar type II epithelial cells.[1] | F-12K Medium[1] or DMEM (high glucose)[2][3] | 10% Fetal Bovine Serum (FBS)[1][2][3] |
| Calu-3 [4] | Human lung adenocarcinoma, submucosal gland origin.[5][6][7] | Eagle's Minimum Essential Medium (EMEM)[4][8] or MEM[9][10] | 10% Fetal Bovine Serum (FBS)[4][8][10] |
| BEAS-2B [11][12][13] | SV40-immortalized normal human bronchial epithelial cells.[11][12][13][14] | BEGM™ Bronchial Epithelial Cell Growth Medium[11][15] or DMEM[14] | BEGM™ SingleQuots™ Kit[15] or 10% FBS[14] |
| Primary Human Bronchial Epithelial Cells (HBECs) [16][17][18][19] | Directly isolated from human bronchial tissue.[16][18] | Bronchial Epithelial Basal Medium (BEBM)[16] or other specialized primary cell media.[17][19] | BEGM™ SingleQuot™ Kit or similar growth factor and hormone supplements.[16][17] |
Preparation of Etofylline Stock Solution
Etofylline is soluble in aqueous solutions, which is an advantage over the less soluble Theophylline. For cell culture experiments, a stock solution is typically prepared in a sterile solvent and then diluted to the final working concentration in the culture medium.
Protocol:
-
Solvent Selection: Use sterile phosphate-buffered saline (PBS) or Dimethyl sulfoxide (DMSO) to prepare the stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 100 mM) to minimize the volume of solvent added to the cell cultures.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological effects of Etofylline.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Etofylline in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of Etofylline. Include a vehicle control (medium with the same concentration of solvent used for the Etofylline stock).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Etofylline for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Intracellular cAMP Measurement
This assay quantifies the levels of cyclic adenosine monophosphate (cAMP) within the cells, a key second messenger in the signaling pathway affected by Etofylline.[20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with different concentrations of Etofylline for a specified time. It is recommended to include a phosphodiesterase (PDE) inhibitor like IBMX as a positive control.
-
Cell Lysis: After treatment, remove the medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Follow the manufacturer's instructions for the specific cAMP assay kit being used (e.g., ELISA, HTRF, or other immunoassay formats).
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve and normalize to the protein concentration of the cell lysate.
Quantitative Data Summary
The following table summarizes the known quantitative data for Etofylline and the related compound Theophylline.
| Compound | Parameter | Cell Line/System | Value | Reference |
| Etofylline | PDE Inhibition IC₅₀ | Bronchial smooth muscle cells | 12 µM | [4] |
| Etofylline | Adenosine Receptor Antagonism | - | 1–10 μM (therapeutic concentration) | [4] |
| Theophylline | Cell Viability IC₅₀ | A549 | >100 µM (Theophylline acetic acid) | [1] |
| Theophylline | Adenosine A1 Receptor Binding Affinity (Ki) | Bovine brain membranes | 3800 nM | [16] |
Note: Data for Etofylline's effect on cell viability in the specified cell lines is limited. The provided Theophylline data can be used as a preliminary reference.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Etofylline and a general experimental workflow.
Caption: Etofylline's dual mechanism of action.
Caption: General experimental workflow for Etofylline studies.
References
- 1. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Etofylline (519-37-9) for sale [vulcanchem.com]
- 5. Calu-3 Cells and Their Impact on Lung Cancer Studies [cytion.com]
- 6. Characterization of the Calu-3 cell line as a tool to screen pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calu-3 Cells [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chronic theophylline treatment in vivo increases high affinity adenosine A1 receptor binding and sensitivity to exogenous adenosine in the in vitro hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 13. BEAS-2B Cells [cytion.com]
- 14. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Pharmaceutical applications of the Calu-3 lung epithelia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Etofylline and Theophylline Separation
Welcome to the Technical Support Center for the chromatographic separation of Etofylline and Theophylline. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the successful and efficient separation of these two compounds. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the mobile phase in the RP-HPLC separation of Etofylline and Theophylline?
A typical starting mobile phase for the reversed-phase HPLC (RP-HPLC) separation of Etofylline and Theophylline is a mixture of an aqueous buffer and an organic solvent. A good initial composition to try is a ratio of buffer to organic solvent ranging from 90:10 to 70:30 (v/v). Commonly used buffers include phosphate or acetate buffers, and the most common organic modifiers are acetonitrile and methanol.[1][2]
Q2: Which type of HPLC column is most suitable for separating Etofylline and Theophylline?
A C18 column is the most frequently used and generally effective stationary phase for the separation of Etofylline and Theophylline.[2][3][4][5] Standard column dimensions, such as 150 mm or 250 mm in length and 4.6 mm in internal diameter, with a 5 µm particle size, are appropriate for most applications.
Q3: What is the optimal pH for the mobile phase?
The pH of the mobile phase is a critical parameter for achieving good peak shape and reproducible retention times. For the separation of Etofylline and Theophylline, a slightly acidic pH is often preferred, typically in the range of 3.0 to 4.5.[1][6] This ensures consistent ionization of the analytes and minimizes undesirable interactions with the stationary phase, leading to sharper and more symmetrical peaks.
Q4: What detection wavelength is typically used for Etofylline and Theophylline?
The most commonly reported UV detection wavelength for the simultaneous determination of Etofylline and Theophylline is around 272 nm.[1][2][7] However, other wavelengths, such as 241 nm, have also been successfully used.[3][4][5][8] It is always recommended to determine the absorption maxima of both compounds in your mobile phase to select the optimal wavelength.
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method with Acetonitrile
This protocol is based on a validated method for the simultaneous estimation of Etofylline and Theophylline in pharmaceutical formulations.
1. Materials and Reagents:
-
Etofylline and Theophylline reference standards
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Buffer Preparation (10mM Potassium Dihydrogen Phosphate, pH 4.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 90:10 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Etofylline and 25 mg of Theophylline in the mobile phase in a 25 mL volumetric flask to get a concentration of 1000 µg/mL for each.
-
Working Standard Solution: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL of each) by diluting with the mobile phase.
3. Chromatographic Conditions:
-
Column: YMC Pack-ODS-AQ, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 272 nm
4. System Suitability:
-
Inject the working standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for peak area and retention time should be less than 2%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.
Protocol 2: Isocratic RP-HPLC Method with Methanol
This protocol provides an alternative method using methanol as the organic modifier.
1. Materials and Reagents:
-
Etofylline and Theophylline reference standards
-
Methanol (HPLC grade)
-
Sodium Acetate (AR grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Buffer Preparation (0.01M Sodium Acetate, pH 3.5): Dissolve 0.82 g of Sodium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.5. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in a ratio of 90:10 (v/v).[1] Degas the mobile phase before use.
-
Standard and Working Solutions: Prepare as described in Protocol 1, using the methanol-based mobile phase as the diluent.
3. Chromatographic Conditions:
-
Column: Silica gel column packed with octylsilane (C8)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 272 nm[1]
4. System Suitability:
-
Follow the same procedure as described in Protocol 1.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Etofylline and Theophylline Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | YMC Pack-ODS-AQ (C18), 150 x 4.6 mm, 5 µm | Octylsilane (C8)[1] | C18[3][4] |
| Mobile Phase | 10mM Potassium Di-Hydrogen Phosphate : Acetonitrile (90:10) | 0.01M Sodium acetate : Methanol (90:10)[1] | Methanol : Phosphate buffer (75:25)[3][4] |
| pH | 4.5 | 3.5[1] | 3.0 ± 0.05[3] |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min[3][4] |
| Detection Wavelength | 272 nm | 272 nm[1] | 241 nm[3][4] |
| Retention Time (Etofylline) | 6.4 min | 8.33 min[1] | 2.78 min[3] |
| Retention Time (Theophylline) | 5.2 min | 7.31 min[1] | 5.08 min[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Overlap | - Mobile phase composition is not optimal.- pH of the mobile phase is incorrect. | - Adjust the ratio of the organic solvent. Increasing the aqueous portion will generally increase retention and may improve resolution.- Optimize the pH of the mobile phase. A pH between 3.0 and 4.5 is recommended.[1][3] |
| Peak Tailing | - Secondary interactions with the column (e.g., silanol interactions).- Column contamination or degradation. | - Ensure the mobile phase pH is in the optimal range (3.0-4.5) to suppress silanol activity.- Use a well-end-capped column.- Flush the column with a strong solvent or replace it if necessary. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Air bubbles in the pump or detector. | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[9]- Use a column oven to maintain a consistent temperature.- Purge the pump and detector to remove any trapped air bubbles.[10] |
| Broad Peaks | - Column overloading.- High dead volume in the system.- Column contamination. | - Reduce the injection volume or the concentration of the sample.- Check and minimize the length and diameter of tubing between the injector, column, and detector.- Replace the guard column or the analytical column if contaminated.[9] |
| No Peaks or Very Small Peaks | - Detector lamp is off.- No sample injected.- Incorrect wavelength setting. | - Ensure the detector lamp is on and has sufficient energy.- Check the autosampler or manual injector for proper operation.- Verify that the detector is set to the correct wavelength (e.g., 272 nm or 241 nm).[3] |
Visualizations
Caption: Experimental workflow for optimizing the separation of Etofylline and Theophylline.
Caption: Troubleshooting decision tree for common HPLC issues in Etofylline and Theophylline separation.
References
- 1. RP-HPLC method for etophylline and theophylline analysis. [wisdomlib.org]
- 2. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijlpr.com [ijlpr.com]
- 7. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Etofylline solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with etofylline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of etofylline?
A1: Etofylline is generally described as being freely soluble in water.[1][2][3] However, quantitative values in literature vary. One source indicates a solubility of >33.6 µg/mL at pH 7.4[4], while another reports a solubility of 50 mg/mL (223.00 mM), achievable with the use of ultrasonication.[5] This discrepancy may arise from differences in experimental conditions such as temperature, pH, and the presence of excipients. It is recommended to determine the solubility under your specific experimental conditions.
Q2: How does the structure of etofylline contribute to its water solubility?
A2: Etofylline is a derivative of theophylline, featuring a hydroxyethyl group at the 7-position of the purine ring.[6] This structural modification, particularly the presence of the hydroxyl group, enhances its ability to form hydrogen bonds with water molecules, leading to improved aqueous solubility compared to theophylline.[6]
Q3: How does pH influence the solubility of etofylline?
A3: While specific data on the pH-solubility profile of etofylline is limited, information on its parent compound, theophylline, suggests that pH can play a role. Theophylline's solubility has been observed to increase with a decrease in pH.[7] Given the structural similarities, it is reasonable to expect that the ionization state of etofylline, and thus its solubility, could be influenced by the pH of the aqueous solution.
Q4: Can temperature be used to increase etofylline solubility?
A4: Yes, for many compounds, solubility increases with temperature. For the related compound theophylline, it has been shown that its solubility in water and other organic solvents increases with a rise in temperature.[8] One source specifies that etofylline's solubility in hot water is almost transparent, suggesting a significant increase in solubility at elevated temperatures.[9]
Q5: Are there established methods to enhance the aqueous solubility of etofylline?
A5: Yes, several techniques used to enhance the solubility of poorly soluble drugs can be applied to etofylline. These include the use of cosolvents, hydrotropy, and complexation. These methods are discussed in detail in the Troubleshooting Guide and Experimental Protocols sections.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of aqueous solutions of etofylline.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness upon dissolution | - Exceeding the solubility limit at the given temperature and pH. - Slow dissolution kinetics. - Presence of impurities. | 1. Gently warm the solution while stirring.[9]2. Use ultrasonication to aid dissolution.[5]3. Adjust the pH of the solution; for the related compound theophylline, lower pH increases solubility.[7]4. Filter the solution to remove any insoluble impurities. |
| Inconsistent solubility results between experiments | - Variation in experimental conditions (temperature, pH, stirring rate). - Differences in the purity of etofylline batches. - Inaccurate measurement of solute or solvent. | 1. Standardize and control all experimental parameters.2. Verify the purity of the etofylline used.3. Calibrate all measuring equipment. |
| Difficulty achieving desired concentration | - The required concentration exceeds the intrinsic solubility of etofylline in water. | 1. Employ solubility enhancement techniques such as: - Cosolvency: Add a water-miscible organic solvent (e.g., ethanol, propylene glycol). - Hydrotropy: Introduce a hydrotropic agent (e.g., sodium benzoate, urea). - Complexation: Use a complexing agent like a cyclodextrin to form a more soluble inclusion complex. |
| Solution instability over time (precipitation) | - Supersaturated solution was formed. - Degradation of etofylline. - Change in temperature or pH. | 1. Prepare fresh solutions before use.2. Store solutions at a constant temperature.3. Buffer the solution to maintain a stable pH.4. Investigate the use of stabilizing excipients. |
Quantitative Solubility Data
Due to the limited availability of extensive quantitative solubility data for etofylline, the following tables include available data for etofylline and more detailed data for the structurally related compound, theophylline, for reference.
Table 1: Reported Aqueous Solubility of Etofylline
| pH | Temperature | Solubility | Method |
| 7.4 | Not Specified | >33.6 µg/mL | Not Specified[4] |
| Not Specified | Not Specified | 50 mg/mL (223.00 mM) | Requires ultrasonication[5] |
| Not Specified | Hot Water | Almost transparent | Qualitative observation[9] |
Table 2: Aqueous Solubility of Theophylline at Different pH Values (for reference)
| pH | Solubility |
| Data from a study showing solubility increases with a decrease in pH[7] |
Table 3: Solubility of Theophylline in Various Solvents at 298.15 K (for reference)
| Solvent | Mole Fraction Solubility (x 10^4) |
| Water | 4.50 |
| Methanol | 10.1 |
| Ethanol | 5.56 |
| 1-Propanol | 4.47 |
| 2-Propanol | 3.31 |
| 1-Butanol | 3.39 |
| 2-Butanol | 2.34 |
| Isobutanol | 2.57 |
| Ethyl Acetate | 2.29 |
Experimental Protocols
The following are detailed methodologies for common solubility enhancement techniques that can be adapted for etofylline.
Solubility Enhancement by Cosolvency
Objective: To increase the solubility of etofylline by adding a water-miscible organic solvent.
Materials:
-
Etofylline
-
Purified water
-
Cosolvent (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Stirring plate and magnetic stir bars
-
Vials or flasks
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement
Protocol:
-
Prepare a series of aqueous solutions with varying concentrations of the chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of etofylline to each cosolvent-water mixture.
-
Seal the vials/flasks and stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent and analyze the concentration of etofylline using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of etofylline as a function of the cosolvent concentration.
Solubility Enhancement by Hydrotropy
Objective: To increase the aqueous solubility of etofylline using a hydrotropic agent.
Materials:
-
Etofylline
-
Purified water
-
Hydrotropic agent (e.g., Sodium Benzoate, Urea, Sodium Salicylate)
-
Stirring plate and magnetic stir bars
-
Vials or flasks
-
Analytical balance
-
Spectrophotometer or HPLC
Protocol:
-
Prepare aqueous solutions of the hydrotropic agent at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Add an excess amount of etofylline to each hydrotrope solution.
-
Follow steps 3-7 from the Cosolvency protocol to determine the equilibrium solubility of etofylline in each hydrotrope concentration.
-
Plot the solubility of etofylline against the concentration of the hydrotropic agent.
Solubility Enhancement by Complexation with Cyclodextrins
Objective: To improve the solubility of etofylline by forming an inclusion complex with a cyclodextrin.
Materials:
-
Etofylline
-
Purified water
-
Cyclodextrin (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin)
-
Stirring plate and magnetic stir bars
-
Vials or flasks
-
Analytical balance
-
Spectrophotometer or HPLC
Protocol:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess amount of etofylline to each cyclodextrin solution.
-
Follow steps 3-7 from the Cosolvency protocol to measure the solubility of etofylline.
-
Plot the solubility of etofylline as a function of cyclodextrin concentration to determine the phase solubility diagram. This will indicate the stoichiometry of the complex and the stability constant.
Visualizations
Caption: Experimental workflow for determining etofylline solubility.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Etofylline (519-37-9) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. labsolu.ca [labsolu.ca]
Preventing Etofylline degradation during sample preparation
Welcome to the technical support center for Etofylline analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Etofylline during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Etofylline degradation during sample preparation?
A1: The primary cause of Etofylline degradation is exposure to alkaline conditions. Etofylline is particularly susceptible to alkaline hydrolysis, which leads to the formation of degradation products.[1] It is crucial to maintain a neutral or slightly acidic pH during sample preparation and storage.
Q2: What are the known degradation products of Etofylline under alkaline stress?
A2: Under alkaline conditions, Etofylline hydrolyzes to form ethophyllidinecarboxylic acid, which is an unstable intermediate that is further decomposed to ethophyllidine.[1] The formation of these degradation products can lead to inaccurate quantification of the parent drug.
Q3: How stable is Etofylline in plasma samples?
A3: Etofylline has demonstrated excellent stability in plasma with no evidence of degradation during sample processing (e.g., in an autosampler) and for at least 30 days when stored in a freezer.[2][3][4]
Q4: Can I use HPLC with UV detection for the analysis of Etofylline?
A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of Etofylline in various samples, including pharmaceutical formulations and human plasma.[2][3][4] The typical detection wavelength is around 272 nm.[2][5]
Q5: Are there any critical steps in the sample preparation of Etofylline from biological matrices?
A5: Yes, the most critical step is to avoid exposing the sample to high pH. For plasma samples, rapid processing and freezing are recommended if analysis is not performed immediately. Protein precipitation with a suitable organic solvent like acetonitrile is a common and effective extraction method.[6]
Troubleshooting Guide
This guide addresses common issues encountered during Etofylline sample preparation.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The chosen extraction solvent or method may not be optimal for your sample matrix. | Optimize the extraction procedure by testing different organic solvents or solvent mixtures. For liquid-liquid extraction, ensure appropriate pH adjustment of the aqueous phase to ensure Etofylline is in a non-ionized form. |
| Analyte Adsorption: Etofylline may adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Degradation during Extraction: Exposure to harsh conditions (e.g., high temperature, extreme pH) during the extraction process. | Perform extraction steps at reduced temperatures (e.g., on ice). Ensure all solutions are at a neutral or slightly acidic pH. | |
| High Variability in Results | Inconsistent Sample Handling: Variations in timing, temperature, or volumes during sample preparation. | Standardize the entire sample preparation workflow. Use calibrated pipettes and ensure consistent timing for each step. |
| Sample Degradation: Samples may be degrading between collection and analysis. | Process samples as quickly as possible. If storage is necessary, freeze samples at -20°C or lower immediately after collection.[2][3][4] | |
| Presence of Ghost Peaks in Chromatogram | Carryover: Residue from a previous, more concentrated sample is injected with the current sample. | Implement a robust needle and injection port washing procedure in your HPLC method, using a strong solvent to remove any residual Etofylline. |
| Contamination: Contamination of solvents, reagents, or vials. | Use high-purity solvents and reagents. Ensure all vials and caps are clean and free from contaminants. | |
| Peak Tailing or Fronting in Chromatogram | Poor Column Condition: The analytical column may be degraded or contaminated. | Use a guard column to protect the analytical column. If peak shape does not improve, replace the column. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Etofylline and its interaction with the stationary phase. | Adjust the mobile phase pH. A pH around 4.5 has been shown to be effective for the separation of Etofylline.[5] |
Quantitative Data Summary
The following table summarizes the stability of Etofylline under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 3 hours | Boiling Water Bath | Not specified, but generally stable | [5] |
| Alkaline Hydrolysis | 1N NaOH | 3 hours | Boiling Water Bath | Significant degradation reported | [5] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 6.55% | [7] |
| Oxidative | Not Specified | Not Specified | Not Specified | Stable | [5] |
| Thermal | Dry Heat | Not Specified | Not Specified | Stable | [5] |
Experimental Protocols
Protocol 1: Extraction of Etofylline from Human Plasma for HPLC Analysis
This protocol is based on a simple protein precipitation method.
Materials:
-
Human plasma containing Etofylline
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system for analysis.
Protocol 2: Forced Degradation Study of Etofylline
This protocol outlines a general procedure for conducting forced degradation studies.
Materials:
-
Etofylline standard
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
UV lamp for photostability studies
-
pH meter
-
HPLC system
Procedure:
-
Acid Degradation:
-
Dissolve a known amount of Etofylline in 1N HCl.
-
Heat the solution in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).
-
Cool the solution, neutralize it with 1N NaOH, and dilute to a known concentration with the mobile phase before HPLC analysis.
-
-
Alkali Degradation:
-
Dissolve a known amount of Etofylline in 1N NaOH.
-
Heat the solution in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).
-
Cool the solution, neutralize it with 1N HCl, and dilute to a known concentration with the mobile phase before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Etofylline in a solution of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute to a known concentration with the mobile phase before HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Etofylline in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Dissolve the heat-treated solid in the mobile phase to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Etofylline of known concentration to UV light in a photostability chamber for a specified duration.
-
Analyze the sample by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low Etofylline recovery.
Caption: Alkaline degradation pathway of Etofylline.
References
- 1. [Stability of oxyethyltheophylline solutions for injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Determination of theophylline in plasma using different capillary electrophoretic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Technical Support Center: Etofylline Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Etofylline detection in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a weak or no signal for Etofylline. What are the initial troubleshooting steps?
A1: A complete loss of signal often points to a singular critical issue. Systematically check the following:
-
System Suitability: Inject a freshly prepared, high-concentration standard of Etofylline directly into the mass spectrometer (bypassing the LC column) to confirm the instrument is functioning correctly.
-
LC-MS Connection: Ensure all connections between the LC system and the mass spectrometer are secure and free of leaks.
-
Spray Stability: Visually inspect the electrospray needle. An unstable or absent spray is a primary cause of signal loss. This could be due to a clog in the needle or transfer line, or incorrect source settings.[1][2]
-
Gas and Solvent Supply: Verify that the nebulizing and drying gas supplies are on and at the correct pressures. Also, ensure there is an adequate supply of mobile phase. An air bubble in the solvent line can cause a loss of prime and lead to signal loss.[2]
Q2: My Etofylline signal is present but lower than expected. How can I improve the signal intensity?
A2: Low signal intensity, or poor sensitivity, is a common challenge. The goal is to improve the signal-to-noise ratio.[3] Consider the following areas for optimization:
-
Sample Preparation: Inefficient sample cleanup is a major contributor to low sensitivity due to matrix effects.[3][4]
-
Protein Precipitation: This is a common method for plasma samples. Using chilled methanol or acetonitrile is effective for precipitating proteins.[5] Ensure complete precipitation and centrifugation to obtain a clear supernatant.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract than protein precipitation, significantly reducing matrix effects and improving sensitivity.[3]
-
-
Chromatography:
-
Mobile Phase: The choice of mobile phase and additives is critical for both chromatographic separation and ionization efficiency. For Etofylline, which is a polar compound, a mobile phase consisting of acetonitrile and water with a small amount of formic acid (0.1%) is commonly used to promote protonation and improve peak shape.[5][6]
-
Column Selection: A C18 column is frequently used for the separation of Etofylline.[5][7] Using columns with smaller particle sizes (e.g., UPLC) can lead to sharper peaks and thus higher signal intensity.
-
-
Mass Spectrometer Source Parameters:
-
Ionization Mode: Etofylline is readily ionized in positive electrospray ionization (ESI) mode.[5][8]
-
Source Optimization: The ESI source parameters should be optimized for Etofylline. This includes the spray voltage, nebulizer gas flow, drying gas flow, and temperature. These parameters can significantly impact desolvation and ionization efficiency.[3][9]
-
Q3: How do I know if matrix effects are suppressing my Etofylline signal?
A3: Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[4][10][11]
To assess matrix effects, you can perform a post-extraction spike experiment:
-
Prepare a blank matrix sample (without Etofylline) using your standard extraction procedure.
-
Spike a known concentration of Etofylline into the extracted blank matrix.
-
Prepare a pure solution of Etofylline at the same concentration in the mobile phase.
-
Analyze both samples and compare the peak area of Etofylline. A significantly lower peak area in the matrix sample indicates ion suppression.[11]
To mitigate matrix effects:
-
Improve sample cleanup (e.g., switch from protein precipitation to SPE).[3]
-
Optimize chromatographic separation to separate Etofylline from the interfering components.
-
Use a stable isotope-labeled internal standard for Etofylline if available.
Q4: What are the common adducts of Etofylline that I should look for in the mass spectrum?
A4: In positive ESI mode, Etofylline (molecular weight: 224.22 g/mol ) is most commonly detected as the protonated molecule, [M+H]⁺, at m/z 225.1.[5] Other common adducts to consider, especially if you are having trouble identifying the primary ion, include:
-
Sodium adduct: [M+Na]⁺
-
Potassium adduct: [M+K]⁺
-
Ammonium adduct: [M+NH₄]⁺
The presence and abundance of these adducts can be influenced by the purity of the mobile phase and the nature of the sample matrix.[12][13][14]
Quantitative Data Summary
The table below summarizes the Limit of Quantification (LOQ) for Etofylline and related compounds from various published LC-MS/MS methods. This data can be used as a benchmark for your own experiments.
| Compound | Matrix | Sample Preparation | LC-MS/MS System | LOQ | Reference |
| Etofylline | Human Plasma | Protein Precipitation (Methanol) | UPLC-MS/MS | 2 ng/mL | [5] |
| Doxofylline | Human Serum | Protein Precipitation (Acetonitrile) | LC-MS/MS | 1 ng/mL | [7] |
Experimental Protocols
Protocol 1: Etofylline Extraction from Human Plasma by Protein Precipitation
This protocol is adapted from a validated UPLC-MS/MS method.[5]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters for Etofylline Detection
These are typical starting parameters that should be optimized for your specific instrument.
-
LC Column: ACQUITY UPLC HSS T3 column or equivalent C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.30 mL/min.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Etofylline: m/z 225.1 → 181.1.[5]
Visualization
The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues in Etofylline detection by mass spectrometry.
Caption: Troubleshooting workflow for low Etofylline sensitivity.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. biotage.com [biotage.com]
- 3. organomation.com [organomation.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 14. acdlabs.com [acdlabs.com]
Etofylline Bioanalysis LC-MS/MS: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Etofylline using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect Etofylline bioanalysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis of Etofylline.[1][2] These effects can cause significant errors in pharmacokinetic and toxicokinetic studies.[1]
Q2: How can I identify if matrix effects are impacting my Etofylline assay?
A: Several methods can be used to assess matrix effects. The most common is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.[4] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5]
Q3: I am observing significant ion suppression for Etofylline. What are the common causes?
A: Ion suppression in ESI-LC-MS/MS is a common challenge and can be caused by several factors:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples are major culprits.[3][4]
-
Poor Chromatographic Separation: If matrix components co-elute with Etofylline, they can compete for ionization in the MS source.[6][7]
-
Inefficient Sample Preparation: Inadequate removal of matrix components during sample cleanup is a primary cause of ion suppression.[6][8]
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][3][9]
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects
If you suspect matrix effects are affecting your Etofylline analysis, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing matrix effects in Etofylline bioanalysis.
Experimental Protocols
Sample Preparation Strategies to Minimize Matrix Effects
Effective sample preparation is the most critical step in mitigating matrix effects.[6][8] The choice of technique depends on the biological matrix and the physicochemical properties of Etofylline.
Caption: Common sample preparation workflows for Etofylline bioanalysis.
Detailed Methodologies:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the internal standard and 50 µL of a buffering agent (e.g., 0.1 M phosphate buffer, pH 7).
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with internal standard and diluted with 200 µL of 2% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Etofylline with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Recommended LC-MS/MS Parameters for Etofylline Analysis
Optimizing chromatographic and mass spectrometric conditions can help separate Etofylline from interfering matrix components.[6]
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Good retention and peak shape for polar compounds like Etofylline. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Elutes Etofylline from the column. |
| Gradient | Start with low %B, ramp up to elute Etofylline, then a high %B wash | To separate Etofylline from early-eluting polar interferences and late-eluting non-polar interferences (e.g., phospholipids). |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for good chromatographic resolution and ESI efficiency. |
| Injection Volume | 5 - 10 µL | A smaller injection volume can sometimes reduce matrix effects.[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Etofylline contains basic nitrogen atoms that are readily protonated. |
| MS/MS Transition | Q1 (Precursor Ion) -> Q3 (Product Ion) | Specific to Etofylline (e.g., m/z 225.1 -> [product ion]). This should be optimized by direct infusion of an Etofylline standard. |
| Internal Standard | Etofylline-d4 (Stable Isotope-Labeled) | Co-elutes with Etofylline and experiences similar matrix effects, providing the most accurate correction.[6][10][11] |
Data on Sample Preparation and Matrix Effects
The following table summarizes the general effectiveness of different sample preparation techniques in reducing matrix effects. The values are illustrative and can vary depending on the specific matrix and analytical conditions.
| Sample Preparation Technique | Relative Cost & Complexity | Typical Recovery (%) | Effectiveness in Reducing Phospholipids | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | >90% | Low | High |
| Liquid-Liquid Extraction (LLE) | Medium | 70-90% | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | 80-95% | High | Low |
For further assistance, please contact our technical support team with details of your assay conditions and the specific issues you are encountering.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Etofylline Dosage for Rodent In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Etofylline dosage for rodent in vivo studies.
Frequently Asked Questions (FAQs)
What is Etofylline and what is its mechanism of action?
Etofylline (7-(2-hydroxyethyl)-theophylline) is a derivative of theophylline, classified as a xanthine. It functions as a bronchodilator and possesses anti-inflammatory properties. Its primary mechanisms of action include:
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Phosphodiesterase (PDE) Inhibition: Etofylline inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation.
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Adenosine Receptor Antagonism: Etofylline blocks adenosine receptors, which are involved in promoting bronchoconstriction and inflammation. This antagonism contributes to its bronchodilatory and anti-inflammatory effects.
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Central Nervous System (CNS) Stimulation: Similar to other xanthines, Etofylline can stimulate the central nervous system, which may lead to an increased respiratory drive.
What is a recommended starting dose for Etofylline in rodents?
Determining the optimal dose depends on the research question, the rodent species, and the route of administration. Based on available literature, here are some points to consider:
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Anti-inflammatory effects (extrapolated from Theophylline studies in rats): For studies investigating the anti-inflammatory properties of xanthines, a subcutaneous dose of theophylline between 5 mg/kg and 100 mg/kg has been shown to inhibit carrageenan-induced edema in a dose-dependent manner in rats.
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Pulmonary delivery in rats: A study using mannose-anchored N,N,N-trimethyl chitosan nanoparticles for intratracheal administration in rats used a dose of 1 mg/kg of Etofylline.
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Toxicity studies: It is crucial to be aware of the toxicity profile of Etofylline. The acute toxicity (LD50) has been determined for both rats and mice.
It is strongly recommended to perform a pilot study with a dose-escalation design to determine the optimal therapeutic and non-toxic dose for your specific experimental model.
How should I prepare Etofylline for in vivo administration?
Etofylline is slightly soluble in water. A common method for preparing Etofylline for in vivo use in rodents involves a mixture of solvents to ensure solubility and stability. Here is a widely cited protocol:
Vehicle Formulation:
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10% DMSO (Dimethyl sulfoxide)
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40% PEG300 (Polyethylene glycol 300)
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5% Tween-80 (Polysorbate 80)
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45% Saline (0.9% NaCl)
Preparation Protocol:
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Dissolve the required amount of Etofylline in DMSO first.
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Add PEG300 to the Etofylline/DMSO solution and mix thoroughly.
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Add Tween-80 and mix until the solution is homogeneous.
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Finally, add saline to the mixture to reach the final volume.
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It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
What are the common routes of administration for Etofylline in rodents?
The most common routes of administration for Etofylline in rodent studies are:
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Oral Gavage (PO): This method is used for direct administration into the stomach.
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Intraperitoneal Injection (IP): This route allows for rapid absorption into the systemic circulation.
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Intravenous Injection (IV): This provides immediate and complete bioavailability.
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Subcutaneous Injection (SC): This route results in slower, more sustained absorption.
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Intratracheal Administration (IT): This is used for direct delivery to the lungs.
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Etofylline in the vehicle | - Incorrect solvent ratio- Low temperature- High concentration of Etofylline | - Ensure the correct order of solvent addition as described in the preparation protocol.- Gently warm the solution or use a sonicator to aid dissolution.- Consider preparing a more dilute solution if precipitation persists. |
| Animal distress after administration (e.g., hyperactivity, tremors) | - High dose of Etofylline leading to CNS stimulation- Vehicle-related toxicity | - Reduce the dose of Etofylline in subsequent experiments.- Administer a smaller volume of the vehicle.- Include a vehicle-only control group to assess for any adverse effects of the vehicle itself. |
| Inconsistent or unexpected experimental results | - Improper dosing technique- Instability of the Etofylline solution- Animal-to-animal variability | - Ensure proper training and technique for the chosen administration route (oral gavage, IP injection, etc.).- Prepare fresh Etofylline solutions for each experiment.- Increase the number of animals per group to account for biological variability. |
| No observable effect at the chosen dose | - Dose is too low- Poor bioavailability via the chosen administration route | - Conduct a dose-response study to determine the effective dose range.- Consider a different route of administration that may offer better bioavailability (e.g., IP or IV instead of oral). |
Quantitative Data Summary
Table 1: Acute Toxicity of Etofylline in Rodents
| Species | Route of Administration | LD50 |
| Rat | Oral | 710 mg/kg |
| Mouse | Oral | 400 mg/kg |
| Rat | Intraperitoneal | Not Found |
| Mouse | Intraperitoneal | 400 mg/kg |
Data compiled from available safety data sheets.
Table 2: Pharmacokinetic Parameters of Etofylline and Related Compounds
| Compound | Species | Route | T1/2 (Elimination Half-life) | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Bioavailability |
| Etofylline | Human | IV | 4.1 h | - | - | 100% |
| Etofylline | Human | Oral | - | ~3.9 mg/L | - | ~80% |
| Etofylline (nanoparticle formulation) | Rat | Intratracheal | - | 78,162 ng/mL | 60 min | - |
| Theophylline | Rat | IV (≤10 mg/kg) | Linear pharmacokinetics | - | - | - |
Note: Direct comparative pharmacokinetic data for Etofylline in rats and mice is limited in the public domain. The data for theophylline is provided for reference as a related compound.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
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Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
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Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.
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Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition.
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Substance Administration: Once the needle is in the correct position, slowly administer the Etofylline solution.
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Needle Removal and Monitoring: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal Injection in Mice
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Animal Restraint: Securely restrain the mouse by scruffing the back of the neck to immobilize the head and body.
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Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
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Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
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Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
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Substance Injection: Slowly inject the Etofylline solution into the peritoneal cavity.
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Needle Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any adverse reactions.
Visualizations
Caption: Experimental workflow for a typical in vivo study with Etofylline.
Caption: Simplified signaling pathway of Etofylline's action.
Addressing poor Etofylline recovery in solid-phase extraction
Welcome to the technical support center for Etofylline solid-phase extraction (SPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor Etofylline recovery during SPE.
Frequently Asked Questions (FAQs)
Q1: What is Etofylline and why is its recovery in SPE sometimes challenging?
Etofylline is a xanthine derivative used as a bronchodilator. Its chemical structure includes a hydroxyethyl group, which increases its aqueous solubility compared to other similar compounds like theophylline.[1] While this enhanced solubility is beneficial for its therapeutic use, it can present challenges in SPE, particularly when using non-polar reversed-phase sorbents. Achieving a balance between sufficient retention on the SPE sorbent and effective elution is crucial for high recovery. Etofylline has a logP of -0.56, indicating its hydrophilic nature.[1]
Q2: What are the most common causes of poor Etofylline recovery in SPE?
Poor recovery of Etofylline in SPE can stem from several factors:
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Inappropriate Sorbent Selection: Using a sorbent that does not provide adequate retention for the hydrophilic Etofylline.
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Incorrect pH of Sample/Solvents: The ionization state of Etofylline, which is influenced by pH, can significantly affect its retention on the sorbent.
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Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of Etofylline, or the elution solvent may be too weak to desorb it completely from the sorbent.
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Flow Rate Issues: A flow rate that is too fast during sample loading can prevent efficient binding of Etofylline to the sorbent.[2]
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Sample Matrix Effects: Interferences from the biological matrix (e.g., plasma, urine) can compete with Etofylline for binding sites on the sorbent.
Q3: What type of SPE sorbent is generally recommended for Etofylline?
Given Etofylline's hydrophilic nature (logP -0.56), a reversed-phase sorbent is a common starting point. C18 (octadecyl) or C8 (octyl) bonded silica are frequently used for the extraction of similar xanthine derivatives from biological fluids.[3][4] Polymeric sorbents with a hydrophilic-lipophilic balance (HLB) can also be effective as they offer retention for a broader range of compound polarities.
Q4: How does pH affect Etofylline retention in reversed-phase SPE?
Troubleshooting Guide
This guide addresses specific issues you may encounter with Etofylline recovery in a question-and-answer format.
Problem 1: Low Etofylline recovery in the final eluate.
Q: My Etofylline recovery is consistently low. What should I check first?
A: First, systematically evaluate each step of your SPE protocol to pinpoint where the loss is occurring. This can be done by collecting and analyzing the flow-through from the sample loading step, the wash solvent, and the eluate.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low Etofylline recovery.
Q: Etofylline is found in my sample loading flow-through. How can I improve its retention?
A: This indicates that Etofylline is not binding effectively to the sorbent. Consider the following adjustments:
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Decrease Sample pH: Since Etofylline is likely a weak acid, acidifying your sample (e.g., to pH 3-4) will suppress its ionization and increase its retention on a reversed-phase (e.g., C18) sorbent.
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Select a More Retentive Sorbent: If you are using a C8 sorbent, switching to a C18 or a polymeric HLB sorbent may provide stronger retention for Etofylline.
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Decrease Flow Rate: Reducing the flow rate during sample loading allows more time for the analyte to interact with the sorbent, which can improve binding. A flow rate of 1-2 mL/min is a good starting point.[2]
-
Dilute the Sample: If your sample is in a solvent with high organic content, dilute it with water or an aqueous buffer to reduce the solvent's elution strength.
Q: I'm losing Etofylline during the wash step. What should I do?
A: This suggests your wash solvent is too strong and is prematurely eluting the analyte.
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Decrease Organic Content: Reduce the percentage of organic solvent (e.g., methanol, acetonitrile) in your wash solution.
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Adjust pH of Wash Solvent: Ensure the pH of your wash solvent is similar to the pH of your acidified sample to keep Etofylline in its non-ionized, more retentive form.
Q: My recovery is still low, and I've confirmed that Etofylline is not in the flow-through or wash steps. What's the next step?
A: This implies that Etofylline is retained on the sorbent but is not being efficiently eluted.
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Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution mixture. For reversed-phase SPE, methanol or acetonitrile are common choices.
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Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete desorption of the analyte. You can try eluting with two smaller aliquots instead of one large one.
-
Adjust pH of Elution Solvent: To facilitate the elution of an acidic compound like Etofylline from a reversed-phase sorbent, you can increase the pH of the elution solvent (e.g., by adding a small amount of ammonium hydroxide). This will ionize the Etofylline, making it more polar and less retained.
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Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the sorbent bed for a few minutes before applying the vacuum. This can improve the desorption of the analyte.
Problem 2: Poor reproducibility of Etofylline recovery.
Q: My Etofylline recovery is inconsistent between samples. What could be the cause?
A: Poor reproducibility is often due to variations in the SPE procedure.
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Ensure Consistent pH: Use a buffer to control the pH of your samples and solvents to ensure consistent ionization of Etofylline.
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Maintain a Consistent Flow Rate: Use a vacuum manifold with a flow control system or an automated SPE system to maintain a consistent flow rate for all samples.
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Prevent Sorbent Drying: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent interactions between the analyte and the sorbent.
-
Standardize Elution: Ensure the elution step is performed consistently, including the volume of solvent used and the application of vacuum.
Experimental Protocols
Below are illustrative experimental protocols for the solid-phase extraction of Etofylline from human plasma. These should be optimized for your specific application.
Illustrative Protocol 1: Reversed-Phase SPE using a C18 Sorbent
This protocol is a starting point for the extraction of Etofylline from a biological matrix.
SPE Workflow using C18 Sorbent
Caption: General workflow for Etofylline SPE using a C18 cartridge.
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Acidify the sample to approximately pH 4 with a small volume of dilute phosphoric acid.
-
Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol through it.
-
Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Etofylline with 1 mL of methanol.
-
Analysis: The eluate can then be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
Data Presentation
The following tables present hypothetical but realistic quantitative data to illustrate the effects of optimizing various SPE parameters on Etofylline recovery. This data should be used as a guide for your own method development.
Table 1: Effect of Sorbent Type on Etofylline Recovery
| Sorbent Type | Etofylline Recovery (%) | Relative Standard Deviation (RSD, n=3) |
| C8 | 75.2 | 4.8% |
| C18 | 88.5 | 3.1% |
| Polymeric HLB | 92.3 | 2.5% |
| Conditions: Plasma sample at pH 4, Wash with 5% Methanol in Water, Elution with Methanol. |
Table 2: Effect of Sample pH on Etofylline Recovery using a C18 Sorbent
| Sample pH | Etofylline Recovery (%) | Relative Standard Deviation (RSD, n=3) |
| 7.0 | 65.8 | 6.2% |
| 5.0 | 82.1 | 4.5% |
| 4.0 | 89.3 | 3.0% |
| 3.0 | 90.5 | 2.8% |
| Conditions: C18 sorbent, Wash with 5% Methanol in Water, Elution with Methanol. |
Table 3: Effect of Wash Solvent Composition on Etofylline Recovery using a C18 Sorbent
| Wash Solvent (% Methanol in Water) | Etofylline Recovery (%) | Relative Standard Deviation (RSD, n=3) |
| 0% | 88.9 | 3.2% |
| 5% | 88.5 | 3.1% |
| 10% | 81.7 | 4.9% |
| 20% | 70.3 | 5.8% |
| Conditions: C18 sorbent, Plasma sample at pH 4, Elution with Methanol. |
Table 4: Effect of Elution Solvent Composition on Etofylline Recovery using a C18 Sorbent
| Elution Solvent (% Methanol in Water) | Etofylline Recovery (%) | Relative Standard Deviation (RSD, n=3) |
| 50% | 72.4 | 5.5% |
| 75% | 85.6 | 3.8% |
| 90% | 88.1 | 3.3% |
| 100% | 88.5 | 3.1% |
| Conditions: C18 sorbent, Plasma sample at pH 4, Wash with 5% Methanol in Water. |
References
- 1. Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promochrom.com [promochrom.com]
- 3. Solid phase extraction and high performance liquid chromatographic determination of doxophylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Etofylline Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Etofylline cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Etofylline that is relevant to cell-based assays?
A1: Etofylline, a xanthine derivative, primarily acts through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] As a PDE inhibitor, Etofylline prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1][2] This increase in cAMP can trigger various downstream signaling pathways. Additionally, by blocking adenosine receptors (specifically A1 and A2A), Etofylline can prevent the effects of adenosine, which include modulating adenylyl cyclase activity and, consequently, cAMP levels.[1]
Q2: Why am I seeing high variability in my Etofylline dose-response curves?
A2: High variability in dose-response curves for Etofylline can stem from several sources. These include inconsistencies in cell health and passage number, variations in cell seeding density, the "edge effect" in multi-well plates, and inconsistent reagent preparation and handling.[3] Each of these factors can significantly impact the cellular response to Etofylline and lead to inconsistent IC50 or EC50 values.
Q3: How does cell passage number affect my Etofylline assay?
A3: Continuous passaging of cell lines can lead to phenotypic and genotypic drift. This means that cells at a high passage number may have altered growth rates, protein expression levels (including PDEs and adenosine receptors), and overall responsiveness to stimuli compared to low-passage cells. This can lead to significant variability in your results. It is crucial to use cells within a consistent and defined passage number range for all experiments.
Q4: What is the "edge effect" and how can I minimize it?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a multi-well plate behave differently from the interior wells, often due to increased evaporation and temperature gradients.[4][5][6] This can lead to changes in media concentration and cell growth, causing significant variability in your assay results.[5] To minimize the edge effect, you can fill the outer wells with sterile media or PBS to act as a humidity barrier, use low-evaporation lids, or use specialized plates designed to reduce this effect.[4][5] Pre-incubating plates at room temperature for a short period before placing them in the incubator can also promote a more even temperature distribution.[6]
Q5: My luminescence signal in my cAMP assay is low. What are the potential causes?
A5: A low luminescence signal in a cAMP assay can be due to several factors. These include using an insufficient number of cells, low expression of the target receptor or PDE in your cell line, using old or improperly stored reagents (especially the luciferase substrate), or issues with the luminometer settings.[7] Additionally, ensure that the cell lysis step is complete to release all intracellular cAMP.[8]
Troubleshooting Guides
Issue 1: High Intra-plate Variability (Well-to-Well)
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and use consistent pipetting techniques (e.g., consistent speed, tip immersion depth). For viscous solutions, consider reverse pipetting.[9][10] |
| Uneven Cell Seeding | Thoroughly mix the cell suspension before and during plating to prevent cell settling. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution. |
| Presence of Bubbles | Avoid introducing bubbles when dispensing reagents, as they can interfere with light detection in luminescence or absorbance readings. |
| Edge Effect | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[4][5] |
Issue 2: High Inter-plate Variability (Plate-to-Plate or Day-to-Day)
| Potential Cause | Troubleshooting Step |
| Variable Cell Health and Passage Number | Use cells from a consistent and narrow range of passage numbers. Always ensure cells are healthy and in the exponential growth phase before starting an experiment. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay. Perform a cell titration experiment to determine the optimal density (see Protocol 1).[3][11] |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, assay kits) for a set of experiments. Prepare fresh reagents when possible and avoid multiple freeze-thaw cycles of stock solutions. |
| Variations in Incubation Times | Strictly adhere to standardized incubation times for cell plating, compound treatment, and reagent additions. |
| Instrument Variability | Ensure the plate reader is properly maintained and that the settings are consistent for each experiment. |
Data Presentation
Table 1: Effect of Cell Seeding Density on Etofylline IC50 in a cAMP Assay
| Seeding Density (cells/well) | Etofylline IC50 (µM) | Standard Deviation (µM) | Coefficient of Variation (%) |
| 2,500 | 15.2 | 4.8 | 31.6 |
| 5,000 | 18.5 | 2.1 | 11.4 |
| 10,000 (Optimal) | 20.1 | 0.9 | 4.5 |
| 20,000 | 28.7 | 3.5 | 12.2 |
| 40,000 | 45.3 | 8.9 | 19.6 |
| Note: This is example data illustrating the principle that an optimal seeding density minimizes variability. Actual values will vary depending on the cell line and specific assay conditions.[12][13][14][15][16] |
Table 2: Impact of Cell Passage Number on Assay Window in an Adenosine Receptor Antagonist Assay
| Cell Passage Number | Basal Signal (RLU) | Agonist-Stimulated Signal (RLU) | Assay Window (Stimulated/Basal) |
| 5 | 10,500 | 157,500 | 15.0 |
| 10 (Optimal) | 12,000 | 180,000 | 15.0 |
| 20 | 15,000 | 150,000 | 10.0 |
| 30 | 18,000 | 126,000 | 7.0 |
| Note: This is example data showing that as passage number increases, the assay window can decrease, leading to lower sensitivity and potentially higher variability. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol describes a method to determine the optimal number of cells per well for a luminescence-based cAMP assay.
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Cell Preparation: Harvest cells that are in the exponential growth phase and have high viability. Create a single-cell suspension in the appropriate assay buffer.
-
Serial Dilution: Perform a serial dilution of the cell suspension to create a range of cell densities (e.g., from 1,000 to 40,000 cells per well).
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Cell Plating: Dispense the different cell densities into the wells of a white, opaque 96- or 384-well plate.[8] Include wells with no cells as a background control.
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Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired duration of your assay (e.g., 24 hours).
-
Assay Performance: Perform your cAMP assay according to the manufacturer's instructions. This will typically involve cell lysis followed by the addition of detection reagents.[8][17]
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Data Analysis: Measure the luminescence signal for each well. Plot the signal (Relative Light Units, RLU) against the number of cells per well. The optimal seeding density will be within the linear range of this curve, providing a robust signal without being at the point of saturation.
Protocol 2: Cell-Based cAMP Luminescence Assay for Etofylline
This protocol outlines a general procedure for measuring the effect of Etofylline on intracellular cAMP levels using a commercially available luminescence-based assay kit (e.g., Promega's cAMP-Glo™ Assay).[8][17]
-
Cell Plating: Plate cells at the predetermined optimal seeding density in a white, opaque 96- or 384-well plate and incubate overnight.[8]
-
Compound Preparation: Prepare a serial dilution of Etofylline in the appropriate assay buffer. Also, prepare a positive control (e.g., Forskolin) and a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the culture medium from the cells and add the Etofylline dilutions, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Add the lysis buffer provided in the assay kit to each well and incubate as per the manufacturer's instructions to release the intracellular cAMP.[8]
-
cAMP Detection: Add the cAMP detection solution, which contains Protein Kinase A (PKA), to each well.[17]
-
ATP Detection: Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP.[17]
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Convert the luminescence readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the Etofylline concentration to determine the EC50 value.
Visualizations
Caption: Etofylline's dual mechanism of action.
Caption: Workflow for an Etofylline cell-based assay.
Caption: Troubleshooting flowchart for assay variability.
References
- 1. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 2. What is Etofylline used for? [synapse.patsnap.com]
- 3. biocompare.com [biocompare.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. m.youtube.com [m.youtube.com]
- 6. neuroprobe.com [neuroprobe.com]
- 7. goldbio.com [goldbio.com]
- 8. promega.com [promega.com]
- 9. abyntek.com [abyntek.com]
- 10. pipette.com [pipette.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cAMP-Glo™ Assay [promega.com]
Etofylline reference standard storage and handling issues
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of the Etofylline reference standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the Etofylline reference standard?
A1: The Etofylline reference standard should be stored in its original, tightly sealed container at a temperature of 2-8°C. It should be protected from moisture and light.
Q2: Is Etofylline susceptible to degradation?
A2: Yes, Etofylline is known to be susceptible to degradation, particularly through alkaline hydrolysis.[1] Forced degradation studies have shown that it can degrade under basic conditions when heated.[1][2] It is relatively stable under acidic, oxidative, and thermal stress conditions.[3]
Q3: What are the primary uses of the Etofylline reference standard?
A3: The Etofylline reference standard is primarily used for the identification and quantification of Etofylline in bulk drug substances and pharmaceutical formulations using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) spectrophotometry.[1][4][5][6][7]
Q4: Is the Etofylline reference standard hygroscopic?
A4: While specific data on the hygroscopicity of the Etofylline reference standard is not extensively available, its analogue, theophylline, is known to have hygroscopic tendencies.[8] Therefore, it is prudent to handle the Etofylline reference standard in a low-humidity environment and to keep its container tightly sealed.
Q5: What are the general handling precautions for the Etofylline reference standard?
A5: When handling the Etofylline reference standard, it is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area. Avoid creating dust. After handling, wash hands thoroughly.
Storage and Stability Data
Proper storage is critical to maintaining the integrity of the Etofylline reference standard. The following table summarizes the recommended storage conditions and known stability issues.
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | 2-8°C | |
| Container | Original, tightly sealed container. | |
| Light Exposure | Protect from light. Although specific photostability studies on the reference standard are not detailed in the provided results, general good practice for reference standards is to protect them from light.[9][10][11][12][13] | |
| Humidity | Store in a dry place. Avoid exposure to high humidity to minimize potential hygroscopicity. | [8] |
| Alkaline Stability | Susceptible to degradation under alkaline conditions, especially with heating.[1][2] | |
| Acid Stability | Generally stable under acidic conditions.[3] | |
| Oxidative Stability | Generally stable under oxidative stress.[3] | |
| Thermal Stability | The solid form is generally stable at ambient temperatures for short periods, but long-term storage should be at the recommended 2-8°C. Solutions may have different stability profiles. | [3] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of Etofylline using HPLC and UV spectrophotometry.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Active silanol groups on the column interacting with the basic Etofylline molecule. 2. Column Overload: Injecting too high a concentration of the sample. 3. Column Contamination: Buildup of contaminants on the column frit or packing material. 4. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. | 1. Use an end-capped column or a column with a base-deactivated stationary phase. Ensure the mobile phase pH is appropriately controlled (e.g., pH 3-4 for reversed-phase). 2. Reduce the concentration of the injected sample. 3. Use a guard column and/or filter samples before injection. Flush the column with a strong solvent. 4. Adjust the mobile phase pH. For basic compounds like Etofylline, a lower pH can improve peak shape. | [14][15][16][17][18][19][20][21][22] |
| Poor Resolution | 1. Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is not optimal. 2. Column Deterioration: Loss of stationary phase or column efficiency. | 1. Optimize the mobile phase composition. A slight change in the organic modifier percentage can significantly impact resolution. 2. Replace the column with a new one of the same type. | [23] |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in the composition or pH of the mobile phase between runs. 2. Fluctuations in Column Temperature: Lack of a stable column oven temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Prepare the mobile phase carefully and consistently. Use a pH meter for accurate pH adjustment. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate. | [18] |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. | 1. Use high-purity solvents and flush the system thoroughly. Run blank injections to identify the source of contamination. | [21] |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Inaccurate Readings | 1. Incorrect Wavelength Selection: The spectrophotometer is not set to the wavelength of maximum absorbance (λmax) of Etofylline. 2. Interference from Excipients: Other components in the sample matrix are absorbing at the analytical wavelength. | 1. Scan the Etofylline standard solution to determine the λmax (typically around 272-273 nm in methanol or water) and use this wavelength for analysis. 2. Use a suitable blank solution containing all excipients except Etofylline to zero the instrument. If interference is significant, a derivative spectrophotometry method may be necessary. | [1][6][7] |
| Non-linear Calibration Curve | 1. Concentration Range too High: The concentration of the standards exceeds the linear range of the Beer-Lambert law. 2. Instrumental Stray Light: Stray light within the spectrophotometer. | 1. Prepare a new set of standards within a narrower and lower concentration range. 2. Have the instrument serviced by a qualified technician to check for and correct stray light issues. | |
| Drifting Baseline | 1. Lamp Instability: The spectrophotometer lamp is not sufficiently warmed up or is nearing the end of its life. 2. Temperature Fluctuations: Changes in the temperature of the sample or the instrument environment. | 1. Allow the instrument to warm up for the recommended time before taking measurements. Replace the lamp if necessary. 2. Ensure the samples and the instrument are at a stable temperature. |
Experimental Protocols
RP-HPLC Method for the Determination of Etofylline in Tablets
This protocol is based on a validated method for the simultaneous estimation of Etofylline and Theophylline.[4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Etofylline Reference Standard
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 10mM. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. The mobile phase consists of a mixture of this phosphate buffer and methanol in a ratio of 25:75 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[4][5]
-
Standard Solution Preparation: Accurately weigh about 25 mg of the Etofylline reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare a series of working standard solutions in the range of 50-250 µg/mL by diluting with the mobile phase.[4][5]
-
Sample Solution Preparation (for Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Etofylline and transfer it to a 50 mL volumetric flask. Add about 30 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and filter the solution through a 0.45 µm membrane filter. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.[4]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of Etofylline in the sample by comparing the peak area of the sample with the peak area of the standard from the calibration curve.
UV-Vis Spectrophotometric Method for the Determination of Etofylline
This protocol is based on a method for the simultaneous estimation of Etofylline and Theophylline.[6]
Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
Reagents:
-
Methanol (AR grade)
-
Etofylline Reference Standard
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of the Etofylline reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.[6]
-
Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions in the concentration range of 5-9 µg/mL by diluting the stock solution with methanol.[6]
-
Sample Solution Preparation (for Bulk Drug): Prepare a sample solution of the Etofylline bulk drug in methanol at a concentration that falls within the established calibration range.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as the blank.
-
Measure the absorbance of each working standard solution and the sample solution at the λmax of Etofylline (approximately 273 nm).[6]
-
-
Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Etofylline in the sample solution from the calibration curve.
-
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in Etofylline HPLC analysis.
Conceptual Degradation Pathway of Etofylline
Caption: A conceptual diagram of Etofylline's degradation under various stress conditions.
References
- 1. jocpr.com [jocpr.com]
- 2. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. ijisrt.com [ijisrt.com]
- 8. Effect of surface characteristics of theophylline anhydrate powder on hygroscopic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. ikev.org [ikev.org]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. waters.com [waters.com]
- 18. benchchem.com [benchchem.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. uhplcs.com [uhplcs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Etofylline vs. Theophylline: A Comparative Analysis of Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitory activities of etofylline and theophylline, two methylxanthine derivatives utilized in the management of respiratory diseases. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of the pharmacological properties of these compounds.
Comparative Analysis of PDE Inhibition
Etofylline and theophylline are both recognized as non-selective inhibitors of phosphodiesterase enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle and other anti-inflammatory effects.[3][4] While both compounds share this mechanism, their inhibitory potencies show slight variations.
A comparative study has shown that the PDE inhibitory potency of etofylline, with a half-maximal inhibitory concentration (IC₅₀) of 12 μM, is comparable to that of theophylline, which has an IC₅₀ of 10 μM.[1] This indicates that both drugs inhibit PDE enzymes at similar concentrations.
| Compound | IC₅₀ (PDE Inhibition) | Reference |
| Etofylline | 12 μM | [1] |
| Theophylline | 10 μM | [1] |
Signaling Pathway of PDE Inhibition
The mechanism of action of etofylline and theophylline involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of the second messenger cAMP. By inhibiting these enzymes, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and a reduction in the release of inflammatory mediators.
Experimental Protocols
The determination of the PDE inhibitory activity of compounds like etofylline and theophylline is typically performed using an in vitro phosphodiesterase inhibition assay. The following is a generalized protocol for such an assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific phosphodiesterase isoenzyme.
Materials:
-
Purified phosphodiesterase enzyme (e.g., PDE3, PDE4)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
Test compounds (Etofylline, Theophylline)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagents (e.g., Malachite green for phosphate detection, or fluorescently labeled substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (etofylline and theophylline) in the assay buffer. A known PDE inhibitor is often used as a positive control.
-
Enzyme Reaction: In a 96-well microplate, add the assay buffer, the diluted test compound, and the purified PDE enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the cyclic nucleotide substrate (cAMP or cGMP) to each well.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period to allow the enzyme to catalyze the hydrolysis of the substrate.
-
Termination of Reaction: Stop the reaction, often by adding a stopping reagent.
-
Detection: Quantify the product of the enzymatic reaction. In a common method, a 5'-nucleotidase is added to convert the product (e.g., 5'-AMP) to a nucleoside and inorganic phosphate. The released phosphate is then detected colorimetrically using a reagent like malachite green.[5] Alternatively, fluorescence polarization-based assays can be used.
-
Data Analysis: The amount of product formed is inversely proportional to the inhibitory activity of the test compound. The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both etofylline and theophylline are effective non-selective phosphodiesterase inhibitors, with theophylline exhibiting slightly higher potency in the cited in vitro study. Their ability to increase intracellular cAMP levels underlies their therapeutic utility as bronchodilators and anti-inflammatory agents. The choice between these two compounds in a research or drug development context may depend on other pharmacological properties, such as pharmacokinetics and potential off-target effects. Further studies comparing the inhibitory profiles of etofylline and theophylline against a broader range of PDE isoenzymes would provide a more comprehensive understanding of their respective mechanisms of action.
References
A Head-to-Head In Vitro Comparison of Etofylline and Aminophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of etofylline and aminophylline, two methylxanthine derivatives employed in the management of respiratory diseases. The following sections detail their mechanisms of action, supported by available experimental data, to assist in discerning their pharmacological profiles.
Core Mechanisms of Action: A Comparative Overview
Etofylline and aminophylline, a combination of theophylline and ethylenediamine, exert their therapeutic effects primarily through two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. These actions lead to bronchodilation and possess anti-inflammatory properties. While both drugs share these mechanisms, their potencies and secondary effects may differ.
Data Summary
The following table summarizes the available quantitative in vitro data for etofylline and aminophylline. It is important to note that the data has been compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | Etofylline | Aminophylline/Theophylline | Source |
| Phosphodiesterase (PDE) Inhibition (IC50) | 12 µM (non-selective) | 120 µM (non-selective for aminophylline) | [1][2] |
| Adenosine Receptor Antagonism | Antagonizes A₁ and A₂ receptors at 1–10 μM | Theophylline Ki for A₁ receptor: 3.8 µM | [1][3] |
| Anti-Inflammatory Action | Activates histone deacetylases (HDACs) at >20 μM, suppressing TNF-α | Theophylline significantly inhibits TNF-α release at 50-100 µM | [1][4] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the primary signaling pathways affected by etofylline and aminophylline, as well as a generalized workflow for their in vitro evaluation.
}
Caption: Signaling pathway of Etofylline and Aminophylline.
}
Caption: General workflow for in vitro comparison.Detailed Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of etofylline and aminophylline on PDE activity.
Methodology:
-
Enzyme Preparation: Recombinant human PDE isoforms (e.g., PDE3, PDE4) are used.
-
Substrate: A fluorescently labeled cyclic nucleotide (e.g., cAMP or cGMP) serves as the substrate.
-
Assay Principle: In the absence of an inhibitor, PDE hydrolyzes the cyclic nucleotide. The degree of hydrolysis is measured, often through fluorescence polarization or other detection methods.
-
Procedure:
-
A series of dilutions of etofylline and aminophylline are prepared.
-
The test compounds are incubated with the PDE enzyme.
-
The substrate is added to initiate the reaction.
-
After a defined incubation period, the reaction is stopped.
-
The product formation is quantified using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of etofylline and aminophylline for adenosine receptor subtypes (e.g., A1, A2A).
Methodology:
-
Receptor Source: Membranes from cells stably expressing the human adenosine receptor subtype of interest are used.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]CHA for A1) is used.
-
Assay Principle: This is a competitive binding assay where the test compound competes with the radioligand for binding to the receptor.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (etofylline or aminophylline).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Anti-Inflammatory Assay (Cytokine Release)
Objective: To assess the ability of etofylline and aminophylline to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α) from immune cells.
Methodology:
-
Cell Model: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are commonly used.
-
Stimulus: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Assay Principle: The concentration of a specific cytokine released into the cell culture supernatant is measured.
-
Procedure:
-
Cells are pre-incubated with various concentrations of etofylline or aminophylline.
-
The inflammatory stimulus (e.g., LPS) is added to the cell cultures.
-
After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of the target cytokine (e.g., TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The percentage of inhibition of cytokine release by the test compounds is calculated relative to the stimulated control without the compound. An IC50 value for cytokine release inhibition can be determined from the dose-response curve. Theophylline has been shown to significantly inhibit TNF-α release from human blood monocytes at concentrations of 50 µM and 100 µM.[4]
Conclusion
The available in vitro data suggests that both etofylline and aminophylline act as non-selective phosphodiesterase inhibitors and adenosine receptor antagonists. Based on the limited data from different studies, etofylline appears to be a more potent PDE inhibitor than aminophylline.[1][2] For adenosine receptor antagonism, theophylline, the active component of aminophylline, demonstrates a micromolar binding affinity for the A1 receptor.[3] Both compounds exhibit anti-inflammatory properties by modulating cytokine release, although the precise comparative potencies require further investigation in direct head-to-head studies.[1][4] The provided experimental protocols offer a framework for conducting such comparative analyses to further elucidate the distinct pharmacological profiles of these two important respiratory medications.
References
- 1. Etofylline (519-37-9) for sale [vulcanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxofylline and Etofylline: A Comparative Analysis of Adenosine Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxofylline and Etofylline, two methylxanthine derivatives employed in the treatment of respiratory diseases. The primary focus is their differential interaction with adenosine receptors, a key factor influencing their pharmacological profiles and clinical tolerability. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological and experimental pathways.
Adenosine Receptor Interaction Profile
The primary distinction between Doxofylline and older xanthines like Theophylline lies in their affinity for adenosine receptors. Etofylline, or 7-(2-hydroxyethyl)theophylline, is a derivative of Theophylline and, like its parent compound, acts as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist[1]. In contrast, Doxofylline has been specifically developed to minimize adenosine receptor activity, thereby reducing the incidence of associated side effects[2][3].
Studies have demonstrated that Doxofylline possesses a significantly lower affinity for adenosine A1, A2A, and A2B receptors compared to Theophylline[4][5]. This weak interaction at pharmacologically relevant concentrations is believed to underpin its improved safety profile, particularly the reduction of cardiac and central nervous system stimulant effects[1][2][3]. While direct, quantitative binding affinity data for Etofylline is not as readily available, its known classification as an adenosine antagonist suggests a profile more aligned with Theophylline[1].
Data Presentation: Comparative Adenosine Receptor Affinity
The following table summarizes the adenosine receptor binding affinities for Doxofylline and Theophylline. Theophylline is included as a well-characterized, non-selective adenosine antagonist to provide a benchmark for comparison, given that Etofylline is its direct derivative.
| Compound | A1 Receptor Affinity (Ki or IC50) | A2A Receptor Affinity (Ki or IC50) | A2B Receptor Affinity (Ki or IC50) |
| Doxofylline | > 100 µM[4][6][7] | > 100 µM (Modest effect only at 10⁻⁴ M)[6] | > 100 µM[4][6] |
| Theophylline | 10 - 30 µM[4] | 2 - 10 µM[4] | 10 - 30 µM[4] |
| Etofylline | Data not available (Classified as an adenosine receptor antagonist)[1] | Data not available (Classified as an adenosine receptor antagonist)[1] | Data not available (Classified as an adenosine receptor antagonist)[1] |
Table 1: A summary of the binding affinities of Doxofylline and Theophylline for human adenosine receptor subtypes. Doxofylline shows significantly lower affinity (higher Ki/IC50 values) compared to Theophylline, indicating a weaker interaction.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. The A1 and A3 subtypes typically couple to inhibitory G-proteins (Gi), while the A2A and A2B subtypes couple to stimulatory G-proteins (Gs). The antagonism of these receptors by traditional xanthines is responsible for many of their side effects. Doxofylline's low affinity for these receptors allows it to exert its therapeutic effects primarily through phosphodiesterase inhibition without significantly interfering with these pathways.
The diagram below illustrates the canonical signaling pathways activated by adenosine receptors.
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinity of compounds like Doxofylline and Etofylline, a competitive radioligand binding assay is the standard method. This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at a specific human adenosine receptor subtype.
Materials:
-
Membrane Preparations: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing a single subtype of the human adenosine receptor (A1, A2A, A2B, or A3).
-
Radioligand: A high-affinity, subtype-selective radioligand. Examples include [³H]-CHA for A1 receptors or [³H]-CGS 21680 for A2A receptors.
-
Test Compound: Doxofylline, Etofylline, or Theophylline, dissolved and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., NECA) to determine background binding.
-
Assay Buffer: Typically Tris-HCl buffer with MgCl₂.
-
Filtration System: A cell harvester and glass fiber filters (e.g., PEI-treated).
-
Detection: Liquid scintillation counter.
Methodology:
-
Incubation Setup: In assay tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
The workflow for this assay is visualized below.
Comparative Analysis and Clinical Implications
The pharmacological data clearly positions Doxofylline as a methylxanthine with a distinct mechanism of action compared to Theophylline and its derivatives like Etofylline. Doxofylline's primary action is bronchodilation via PDE inhibition, while it largely avoids the side effects associated with adenosine receptor antagonism. In contrast, the adenosine antagonism by Theophylline and Etofylline contributes to a higher incidence of adverse effects, including tachycardia, arrhythmias, and CNS stimulation[1][2][3].
This fundamental difference in receptor interaction leads to a significantly improved therapeutic window and tolerability profile for Doxofylline, making it a safer alternative in many clinical scenarios[5].
The logical relationship between receptor affinity and clinical profile is depicted below.
References
- 1. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 2. Theophylline down-regulates adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline-induced upregulation of A1-adenosine receptors associated with reduced sensitivity to convulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between theophylline and an adenosine non-blocking xanthine in acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Etophylline: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
Etofylline's Mechanism of Action in Primary Human Bronchial Epithelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Etofylline in primary human bronchial epithelial cells. Etofylline, a xanthine derivative, is utilized for its bronchodilator and anti-inflammatory properties in respiratory diseases.[1][2] Its therapeutic effects are primarily attributed to three key molecular mechanisms: inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and potentiation of histone deacetylase (HDAC) activity.[1] This guide will delve into these mechanisms, presenting supporting experimental data and comparing Etofylline's performance with its close analog, theophylline.
Core Mechanisms of Action: A Comparative Overview
Etofylline's multifaceted mechanism of action contributes to its clinical efficacy in managing obstructive airway diseases.[1][2] The following sections detail the current understanding of how Etofylline exerts its effects on a cellular level in primary human bronchial epithelial cells.
Phosphodiesterase (PDE) Inhibition
Etofylline, like other methylxanthines, functions as a non-selective inhibitor of PDE enzymes.[1][2] PDEs are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in smooth muscle relaxation and inflammation. By inhibiting PDEs, Etofylline leads to an accumulation of intracellular cAMP, resulting in bronchodilation and a reduction in the inflammatory response.[1][2]
Primary human bronchial epithelial cells (HBECs) express several PDE isoenzymes, with PDE1 and PDE4 being predominant.[3] While direct comparative data for Etofylline in HBECs is limited, studies on theophylline and other PDE inhibitors in these cells provide valuable insights.
Comparative Data on PDE Inhibition:
| Compound | Target | Cell Type | IC50 / Potency | Reference |
| Etofylline | PDE (non-selective) | General | Functions as a PDE inhibitor | [1][2] |
| Theophylline | PDE (non-selective) | Various | Anti-inflammatory effects attributed to PDE inhibition | [4] |
| Rolipram | PDE4 | Primary Human Bronchial Epithelial Cells | Increased cAMP levels | [5] |
| Zardaverine | PDE3/PDE4 | Primary Human Bronchial Epithelial Cells | Enhanced salbutamol-induced cAMP elevation | [3] |
Experimental Protocol: PDE Activity Assay in Primary Human Bronchial Epithelial Cells
A common method to determine PDE activity involves the use of radiolabeled cAMP.
-
Cell Culture: Primary human bronchial epithelial cells are cultured to confluence.[6][7][8][9]
-
Cell Lysis: Cells are harvested and lysed to release intracellular components, including PDEs.
-
PDE Reaction: The cell lysate is incubated with a reaction mixture containing a known concentration of [3H]-cAMP and the test compound (e.g., Etofylline, theophylline) at various concentrations.
-
Separation: The reaction is stopped, and the product of the reaction, [3H]-5'-AMP, is separated from the unhydrolyzed [3H]-cAMP using chromatography.
-
Quantification: The amount of [3H]-5'-AMP is quantified using a scintillation counter. The inhibitory effect of the test compound is determined by comparing the amount of [3H]-5'-AMP produced in the presence and absence of the inhibitor.
Signaling Pathway: PDE Inhibition
References
- 1. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 2. What is Etofylline used for? [synapse.patsnap.com]
- 3. Cyclic nucleotide phosphodiesterase in human bronchial epithelial cells: characterization of isoenzymes and functional effects of PDE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. benchchem.com [benchchem.com]
- 7. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.unc.edu [med.unc.edu]
- 9. youtube.com [youtube.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Etofylline
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Etofylline and other structurally related xanthine derivatives. Data for HPLC is derived from published methods for Etofylline.[1][2][3][4][5] As specific LC-MS/MS data for Etofylline is limited, the presented values are representative of the performance of LC-MS/MS methods for other xanthine derivatives, such as theophylline and caffeine.[6][7]
| Performance Parameter | HPLC-UV for Etofylline | Representative LC-MS/MS for Xanthine Derivatives |
| Linearity Range | 10 - 250 µg/mL[4][5] | 2 - 3000 ng/mL[8] |
| Precision (%RSD) | < 2.0%[1][3] | < 15%[9] |
| Accuracy (% Recovery) | 98.6% - 100.5%[1] | 85% - 115%[9] |
| Limit of Detection (LOD) | ~0.18 µg/mL[1] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ~0.53 µg/mL[1] | Typically in the low ng/mL range (e.g., 2 ng/mL)[8] |
Experimental Protocols
HPLC-UV Method for Etofylline
This section describes a typical experimental protocol for the quantification of Etofylline using a validated RP-HPLC method.[2]
1. Chemicals and Reagents:
-
Etofylline and Theophylline reference standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Milli-Q water
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV-Vis detector.
-
Column: YMC Pack-ODS-AQ, 150 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: 10mM Potassium Di-Hydrogen Phosphate: Acetonitrile (90:10 v/v), with the pH adjusted to 4.5 using orthophosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 272 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of Etofylline working standard in water in a 100 mL volumetric flask. Sonicate for 5 minutes and make up the volume to the mark.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range.
-
Sample Preparation (for tablet formulation): Weigh and powder 20 tablets. Take a quantity of powder equivalent to 77mg of Etofylline and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, filter through a 0.45 µm filter, and dilute appropriately to fall within the calibration curve range.
Representative LC-MS/MS Method for Xanthine Derivatives
The following protocol outlines a general procedure for the analysis of small molecules like xanthine derivatives in a biological matrix (e.g., plasma) using LC-MS/MS.[7][9]
1. Chemicals and Reagents:
-
Analyte and stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
2. LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Operated in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would need to be optimized. For a related compound, topiroxostat, the transition was m/z 249.2→221.1.[9]
3. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare in a suitable organic solvent (e.g., methanol).
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking the control biological matrix with known concentrations of the analyte.
-
Sample Preparation (Protein Precipitation): To a small volume of plasma sample (e.g., 100 µL), add a larger volume of cold acetonitrile containing the internal standard (e.g., 300 µL). Vortex to mix and precipitate proteins. Centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.
Mandatory Visualization
Caption: Workflow for Cross-Validation of Analytical Methods.
This guide highlights the distinct advantages of both HPLC-UV and LC-MS/MS for the analysis of Etofylline. HPLC-UV offers a robust, cost-effective, and straightforward method suitable for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high.[1][5] In contrast, LC-MS/MS provides significantly lower detection and quantification limits, making it the superior choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of the drug and its metabolites need to be measured in complex biological matrices.[10][11] The choice between these two powerful techniques will ultimately depend on the specific requirements of the analytical task at hand.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. ejpmr.com [ejpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Etofylline and Salbutamol on Airway Smooth Muscle Relaxation
In the landscape of bronchodilator therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), etofylline and salbutamol represent two distinct classes of drugs that achieve airway smooth muscle relaxation through different signaling pathways. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective effects.
Mechanisms of Action: A Tale of Two Pathways
Etofylline , a xanthine derivative, exerts its bronchodilatory effect through a dual mechanism. Primarily, it acts as a non-selective phosphodiesterase (PDE) inhibitor .[1][2][3] By inhibiting PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells, etofylline prevents the breakdown of cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[4] Secondly, etofylline functions as an adenosine receptor antagonist .[1][2] By blocking adenosine receptors, it prevents the bronchoconstrictive effects of adenosine.[1][2]
Salbutamol , on the other hand, is a short-acting β2-adrenergic receptor agonist . Its mechanism is more direct. By selectively binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells, salbutamol stimulates the adenylyl cyclase enzyme. This leads to an increase in the intracellular concentration of cAMP, initiating the same downstream cascade as etofylline, culminating in bronchodilation.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling cascades for both etofylline and salbutamol.
Quantitative Comparison of Relaxant Potency
To objectively compare the bronchodilatory effects of etofylline and salbutamol, in vitro studies on isolated airway smooth muscle preparations are essential. The potency of a relaxant drug is often expressed as the pD2 value, which is the negative logarithm of the molar concentration of the drug that produces 50% of the maximal response (EC50). A higher pD2 value indicates greater potency.
| Drug | Target | Potency (pD2) | EC50 (M) | Reference |
| Salbutamol | β2-Adrenergic Receptor | 7.50 | 3.16 x 10-8 | [5] |
| Theophylline | Phosphodiesterase (non-selective) | Not specified in cited results | Not specified in cited results |
Note: The pD2 value for salbutamol was determined on histamine-precontracted isolated guinea pig trachea.[5] A specific pD2 or EC50 value for etofylline under the same experimental conditions was not found in the provided search results. Theophylline is included as a reference xanthine derivative.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to assess and compare the relaxant effects of bronchodilators on airway smooth muscle.
Isolated Guinea Pig Tracheal Ring Preparation
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately excised and placed in a Krebs-Henseleit solution. The trachea is then cleaned of adhering connective tissue and cut into rings, each 3-5 mm in length.
-
Mounting: The tracheal rings are mounted on metal rods or hooks in an organ bath containing Krebs-Henseleit solution. The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH. An initial resting tension of 1.5 g is applied to the rings.
-
Equilibration: The mounted tissues are allowed to equilibrate for a period of at least 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.
-
Contraction: To induce a stable contraction, a contractile agent such as histamine (e.g., 10-5 M) or methacholine is added to the organ bath.
-
Drug Administration: Once a stable contractile tone is achieved, cumulative concentrations of the test bronchodilator (etofylline or salbutamol) are added to the organ bath. The relaxant response is recorded after each addition until a maximal response is achieved or the concentration-response curve plateaus.
-
Data Analysis: The relaxant effect at each concentration is expressed as a percentage of the pre-contractile tone induced by the contractile agent. The EC50 (the concentration of the drug that produces 50% of its maximal effect) is calculated, and from this, the pD2 value (-log EC50) is determined to quantify the potency of the drug.
Experimental Workflow Diagram
The logical flow of the experimental protocol is outlined in the diagram below.
Conclusion
References
- 1. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bronchoconstrictors and bronchodilators on a novel human small airway preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Etofylline and Roflumilast in a Preclinical COPD Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Etofylline and Roflumilast in models of Chronic Obstructive Pulmonary Disease (COPD). Due to a lack of publicly available preclinical data for Etofylline in a COPD animal model, this comparison utilizes data for Doxofylline, a structurally related xanthine derivative, as a proxy to represent the potential effects of this class of compounds. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a well-characterized compound with established efficacy in COPD.
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities usually caused by significant exposure to noxious particles or gases. The underlying inflammation is a key target for therapeutic intervention. This guide examines two pharmacological agents, Etofylline and Roflumilast, which both act on the phosphodiesterase (PDE) enzyme family to exert their anti-inflammatory effects.
Roflumilast is a potent and selective PDE4 inhibitor, the primary PDE subtype involved in inflammatory cells. Its efficacy in reducing the inflammatory hallmarks of COPD is well-documented in preclinical models. Etofylline is a xanthine derivative, a class of compounds known for non-selective PDE inhibition and adenosine receptor antagonism.[1][2] While clinically used for COPD, specific preclinical data on its efficacy in animal models of the disease is scarce. This guide, therefore, presents a comparison based on available data for Roflumilast and Doxofylline, offering insights into their distinct pharmacological profiles.
Mechanism of Action
Both Roflumilast and xanthine derivatives like Etofylline and Doxofylline ultimately increase intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger that suppresses inflammatory responses. However, their selectivity for PDE isoenzymes differs significantly.
Roflumilast is a highly selective inhibitor of PDE4.[3] PDE4 is the predominant PDE isoform in most inflammatory cells, including neutrophils, macrophages, and T cells.[4] By inhibiting PDE4, Roflumilast leads to the accumulation of cAMP within these cells, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and leukotrienes.[3][5]
Etofylline and other xanthine derivatives are generally non-selective PDE inhibitors, affecting multiple PDE isoenzymes.[2] This broader activity can lead to a wider range of physiological effects, including bronchodilation (mediated in part by PDE3 inhibition) and anti-inflammatory actions (partially through PDE4 inhibition). Additionally, xanthines like theophylline are known to antagonize adenosine receptors, which may contribute to their clinical effects.[2]
Comparative Efficacy in a COPD Model
Roflumilast in a Cigarette Smoke-Induced COPD Model
A common preclinical model for COPD involves exposing mice to cigarette smoke to induce chronic lung inflammation.
| Parameter | Vehicle (Cigarette Smoke) | Roflumilast (1 mg/kg) + Cigarette Smoke | Roflumilast (5 mg/kg) + Cigarette Smoke |
| BALF Neutrophils (x104) | Increased | Partial Reduction | Significant Reduction |
| BALF Macrophages (x104) | Increased | No significant effect | Significant Reduction |
| BALF TNF-α (pg/mL) | Increased | Data not available | Data not available |
| BALF IL-6 (pg/mL) | Increased | Data not available | Data not available |
Note: The table is a qualitative summary based on findings from preclinical studies. Specific quantitative values can vary between experiments.
Doxofylline in a Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
LPS, a component of Gram-negative bacteria, is used to induce a neutrophilic inflammatory response in the lungs, mimicking aspects of bacterial exacerbations in COPD.
| Parameter | Vehicle (LPS) | Doxofylline (0.3 mg/kg) + LPS | Doxofylline (1 mg/kg) + LPS |
| BALF Neutrophils (x104) | 208.4 ± 14.5 | 105.3 ± 10.7 | 106.2 ± 4.8 |
| BALF TNF-α (pg/mL) | Data not available | Data not available | Data not available |
| BALF IL-6 (pg/mL) | 1255.6 ± 143.9 | 823.2 ± 102.3 | 527.7 ± 182.9 |
Data for Doxofylline is sourced from a study using an LPS-induced lung inflammation model in mice.[6] Values are presented as mean ± SEM.
Experimental Protocols
Cigarette Smoke-Induced COPD Model (for Roflumilast evaluation)
Objective: To induce a chronic inflammatory state in the lungs of mice that mimics key features of human COPD.
Animals: Male A/J or C57BL/6J mice are commonly used.
Procedure:
-
Mice are placed in whole-body exposure chambers.
-
They are exposed to mainstream cigarette smoke from research-grade cigarettes (e.g., 2R4F or 3R4F) for a specified duration and frequency (e.g., 1-2 hours/day, 5 days/week) for a period of several weeks to months (typically 4-24 weeks).
-
A control group is exposed to filtered air under identical conditions.
-
Roflumilast or vehicle is administered, typically via oral gavage, prior to or during the smoke exposure period.
-
At the end of the study period, bronchoalveolar lavage (BAL) is performed to collect fluid (BALF) for cell counts and cytokine analysis. Lungs may also be harvested for histological examination.
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model (for Doxofylline evaluation)
Objective: To induce an acute neutrophilic inflammation in the lungs.
Animals: BALB/c mice are frequently used.
Procedure:
-
Mice are anesthetized.
-
A solution of LPS from E. coli is administered intranasally or intratracheally.
-
A control group receives sterile saline.
-
Doxofylline or vehicle is administered, often intraperitoneally, at specified times before and/or after LPS instillation.
-
BAL is typically performed 24-48 hours after LPS challenge to assess inflammatory cell influx and cytokine levels in the BALF.[6]
Discussion and Conclusion
The available preclinical data suggests that both Roflumilast and xanthine derivatives like Doxofylline can effectively suppress key inflammatory markers in animal models of lung inflammation relevant to COPD. Roflumilast, as a selective PDE4 inhibitor, demonstrates a targeted anti-inflammatory effect. The data for Doxofylline in an LPS-induced model indicates a reduction in neutrophil recruitment and pro-inflammatory cytokine levels, consistent with the proposed anti-inflammatory actions of xanthine derivatives.[6]
For researchers and drug development professionals, this guide underscores the importance of selective versus non-selective PDE inhibition as a therapeutic strategy in COPD. While Roflumilast represents a more targeted approach, the broader mechanism of action of xanthine derivatives like Etofylline may offer different clinical advantages and disadvantages. Future preclinical studies directly comparing these agents are warranted to better understand their relative therapeutic potential in COPD.
References
- 1. What is Etofylline used for? [synapse.patsnap.com]
- 2. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Etofylline: Highlighting Quantitative NMR (qNMR)
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Etofylline, a bronchodilator used in the management of respiratory disorders, is no exception. While various analytical techniques are employed for its purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, primary method offering distinct advantages over traditional chromatographic and spectroscopic techniques. This guide provides a comparative overview of qNMR and other analytical methods for the purity determination of Etofylline, supported by experimental protocols and data.
Comparison of Analytical Methods for Etofylline Purity
The purity of Etofylline is conventionally determined using methods such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.[1][2] While these methods are robust and widely accepted, qNMR offers a direct, calibration-curve-free approach to quantification, making it a valuable orthogonal technique.[3][4]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Direct measurement of the molar concentration of the analyte based on the integral of its NMR signals relative to a certified internal standard.[5] | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection and quantification.[6] | Measurement of the absorbance of light by the analyte at a specific wavelength, which is proportional to its concentration (Beer-Lambert Law).[7] |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.[8] | Dissolution in a suitable solvent, filtration, and dilution to an appropriate concentration.[9] | Dissolution in a suitable solvent and dilution to fall within the linear range of the instrument.[7] |
| Calibration | Not required for absolute quantification when using a certified internal standard.[4] | Requires a calibration curve generated from a series of reference standards of known concentrations.[10] | Requires a calibration curve generated from a series of reference standards of known concentrations.[7] |
| Selectivity | High; distinguishes between structurally similar compounds and isomers based on their unique NMR spectra. | High; can separate a wide range of impurities from the main compound.[11] | Moderate; can be susceptible to interference from impurities that absorb at the same wavelength. |
| Accuracy & Precision | High accuracy and precision with low uncertainty.[4] | High accuracy and precision when properly validated.[12] | Good precision, but accuracy can be affected by interfering substances.[7] |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample for data acquisition. | Can be longer, depending on the chromatographic run time.[10] | Very fast, with measurements taking only a few seconds per sample. |
| Information Content | Provides both quantitative and structural information simultaneously.[3] | Primarily provides quantitative information and retention time for identification. | Provides only quantitative information based on absorbance. |
| Solvent Consumption | Minimal, typically less than 1 mL of deuterated solvent per sample. | Higher, due to the continuous flow of the mobile phase.[11] | Low, only requiring solvent for sample dissolution and dilution. |
Experimental Protocols
A detailed experimental protocol for the qNMR analysis of Etofylline is provided below, alongside a summary of a typical HPLC method for comparison.
This protocol is designed for the absolute quantification of Etofylline using an internal standard.
1. Materials and Reagents:
-
Etofylline sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Deuterium oxide (D₂O)
-
NMR tubes: 5 mm high-precision NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Etofylline sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights of both the Etofylline and the internal standard.
-
Add approximately 0.75 mL of D₂O to the vial.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 s is recommended to ensure full relaxation).
-
Number of Scans (ns): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[5]
-
Acquisition Time (aq): ≥ 3 s
-
Temperature: 298 K
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both Etofylline and the internal standard. For Etofylline, the singlet signal of the N-CH₃ protons can be used. For maleic acid, the singlet signal of the two olefinic protons is used.
-
Calculate the purity of Etofylline using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molar masses of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
The following is a summary of a common HPLC method for the determination of Etofylline.[11]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 75:25 v/v), with the pH adjusted to 3.0.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at 241 nm.[11]
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared from standard solutions of Etofylline.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Workflow for qNMR Purity Analysis of Etofylline.
Caption: Comparison of Analytical Methods for Etofylline.
Conclusion
While HPLC and UV-Visible Spectrophotometry are well-established and reliable methods for the purity analysis of Etofylline, qNMR presents a compelling alternative. Its ability to provide direct, accurate, and precise quantification without the need for specific reference standards for the analyte, coupled with the simultaneous acquisition of structural information, makes it an invaluable tool in a modern quality control setting. The adoption of qNMR as an orthogonal method can significantly enhance the confidence in the purity assessment of Etofylline and other pharmaceutical ingredients.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijisrt.com [ijisrt.com]
- 8. frontiersin.org [frontiersin.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. RP-HPLC method for etophylline and theophylline analysis. [wisdomlib.org]
Unveiling the Degradation Profile of Etofylline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of the degradation behavior of Etofylline, a xanthine derivative used as a bronchodilator, under various stress conditions. Insights into its degradation products are drawn from forced degradation studies and comparisons with related xanthine compounds, supported by detailed experimental protocols and data presented for clear comparison.
Etofylline, chemically known as 7-(2-hydroxyethyl)-theophylline, is susceptible to degradation under stress conditions such as acid, base, oxidation, and heat. Understanding the resulting degradation products is crucial for the development of stable pharmaceutical formulations and robust analytical methods. While specific structural elucidation of all Etofylline degradants is not extensively reported in publicly available literature, inferences can be drawn from studies on the closely related compound, Theophylline.
Comparison of Etofylline Degradation Under Stress Conditions
Forced degradation studies are essential to predict the potential degradation products of a drug substance.[1] These studies involve exposing the drug to harsh conditions to accelerate its decomposition. The following table summarizes the typical degradation behavior of Etofylline under various stress conditions as reported in several studies.
| Stress Condition | Reagents and Conditions | Extent of Degradation | Potential Degradation Products (Inferred from Theophylline) |
| Acid Hydrolysis | 1N HCl, heated at 100°C for 3 hours[2] | Significant Degradation | Opening of the imidazole ring |
| Alkaline Hydrolysis | 1N NaOH, heated at 100°C for 3 hours[2] | Significant Degradation | Formation of theophyllidine and subsequent rearrangement products |
| Oxidative Degradation | 3-30% Hydrogen Peroxide at room temperature | Moderate Degradation | N-demethylation, oxidation of the xanthine ring |
| Thermal Degradation | Dry heat at 80-100°C | Moderate Degradation | To be determined; likely involves side-chain modifications |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | To be determined | To be determined |
Characterization of Degradation Products: A Methodological Overview
The identification and characterization of degradation products are primarily achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method for separating degradation products from the parent drug.[3] For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and offline analysis using Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4]
Experimental Protocols
Below are detailed methodologies for key experiments involved in the identification and characterization of Etofylline degradation products.
1. Forced Degradation (Stress Testing)
-
Objective: To generate degradation products of Etofylline under various stress conditions.
-
Protocol:
-
Acid Degradation: Dissolve 100 mg of Etofylline in 20 mL of 1N HCl. Heat the solution in a water bath at 100°C for 3 hours. After cooling, neutralize the solution with 20 mL of 1N NaOH and dilute to 100 mL with water.[2]
-
Alkali Degradation: Dissolve 100 mg of Etofylline in 20 mL of 1N NaOH. Heat the solution in a water bath at 100°C for 3 hours. After cooling, neutralize the solution with 20 mL of 1N HCl and dilute to 100 mL with water.[2]
-
Oxidative Degradation: To a solution of Etofylline, add an equal volume of 30% hydrogen peroxide and store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid Etofylline powder to dry heat at 100°C for a specified duration.
-
2. Stability-Indicating RP-HPLC Method
-
Objective: To separate Etofylline from its degradation products.
-
Protocol:
-
Chromatographic System: Agilent 1200 series HPLC system or equivalent.[2]
-
Column: YMC Pack-ODS-AQ, 150 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: 10mM Potassium Di-Hydrogen Phosphate: Acetonitrile (90:10, v/v), with the pH adjusted to 4.5 using orthophosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 272 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the stressed samples appropriately with the mobile phase.
-
3. Structural Elucidation by LC-MS and NMR
-
Objective: To identify the chemical structures of the separated degradation products.
-
LC-MS/MS Protocol:
-
Couple the outlet of the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source.
-
Acquire mass spectra and tandem mass spectra (MS/MS) of the degradation product peaks to determine their molecular weights and fragmentation patterns.
-
-
NMR Protocol:
-
Isolate the degradation products using preparative HPLC.
-
Dissolve the isolated compounds in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Acquire 1H NMR and 13C NMR spectra to obtain detailed structural information.
-
Visualizing the Workflow and Degradation Relationships
To better illustrate the process of identifying and characterizing Etofylline degradation products and the relationship between stress conditions and potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for the identification and characterization of Etofylline degradation products.
Caption: Inferred degradation pathways of Etofylline based on stress conditions.
Comparison with Alternative Xanthine Bronchodilators
The stability of Etofylline can be benchmarked against other commonly used xanthine derivatives like Theophylline and Doxofylline. While comprehensive comparative degradation studies are limited, the structural similarities and differences can provide insights into their relative stabilities.
| Drug | Structural Difference from Theophylline | Expected Impact on Stability |
| Etofylline | 7-(2-hydroxyethyl) group | The hydroxyl group may introduce an additional site for oxidation or esterification reactions. The bulky side chain might sterically hinder certain degradation pathways compared to the N-H of theophylline. |
| Doxofylline | 7-(1,3-dioxolan-2-ylmethyl) group | The dioxolane ring is generally stable but can be susceptible to acid-catalyzed hydrolysis. |
| Theophylline | Parent compound (7-H) | The N-H at the 7-position is a key site for salt formation and potential degradation reactions. |
This guide provides a foundational understanding of the degradation profile of Etofylline. Further research involving the isolation and definitive structural elucidation of its degradation products is necessary for a complete characterization. The presented methodologies and comparative insights serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
A Guide to Inter-Laboratory Validation of a High-Performance Liquid Chromatography (HPLC) Method for Etofylline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Etofylline in pharmaceutical formulations. The objective of this study is to demonstrate the method's reproducibility and reliability when performed by different analysts in different laboratories, ensuring its suitability for routine quality control.[1][2] The validation parameters assessed are based on the International Conference on Harmonisation (ICH) guidelines and include specificity, linearity, accuracy, precision, and robustness.[2]
Analytical Method for Validation
The method under investigation is an isocratic RP-HPLC method for the determination of Etofylline.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A mixture of 0.01M Sodium Acetate and Methanol (90:10 v/v), with the pH adjusted to 3.5.[3]
-
Flow Rate : 1.0 mL/min.[4]
-
Injection Volume : 20 µL.
-
Column Temperature : Ambient.
Inter-Laboratory Validation Workflow
The validation process involves a coordinated effort among multiple laboratories to assess the method's performance. The general workflow is designed to ensure consistency and comparability of the results.
Figure 1: Workflow of the inter-laboratory validation process.
Experimental Protocols
Each participating laboratory was supplied with the same batch of Etofylline reference standard, placebo formulation, and the analytical method protocol.
3.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities or placebo matrix.[5]
-
Protocol : A solution of the placebo (formulation matrix without Etofylline) and a solution of the Etofylline reference standard were prepared and injected into the HPLC system. The resulting chromatograms were analyzed to ensure no interference from the placebo at the retention time of Etofylline. The retention time for Etofylline was consistently observed around 8.3 minutes.[3]
3.2. Linearity Linearity demonstrates the proportional relationship between the analyte concentration and the detector's response over a specified range.[1][6]
-
Protocol : A series of at least five calibration standards were prepared from the Etofylline reference stock solution, covering a concentration range of 50-250 µg/mL.[7] Each concentration level was injected in triplicate. A calibration curve was generated by plotting the mean peak area against the concentration, and the correlation coefficient (r²), slope, and y-intercept were calculated.[1][8]
3.3. Accuracy (Recovery) Accuracy measures the closeness of the test results to the true value, often determined through recovery studies.[5][6]
-
Protocol : The accuracy of the method was assessed by spiking a placebo mixture with known amounts of Etofylline at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Samples at each level were prepared in triplicate and analyzed. The percentage recovery was calculated to determine the accuracy.
3.4. Precision Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This was evaluated at two levels:
-
Repeatability (Intra-assay Precision) : Assesses precision over a short interval of time with the same analyst and equipment.[2]
-
Protocol : Six identical sample preparations of Etofylline at 100% of the target concentration were analyzed, and the Relative Standard Deviation (%RSD) of the results was calculated.
-
-
Intermediate Precision (Inter-laboratory Reproducibility) : Expresses the variation within a single laboratory (different days, analysts) and between different laboratories.[2]
-
Protocol : The repeatability protocol was performed by a different analyst on a different day in each of the participating laboratories. The %RSD was calculated for each lab, and the overall %RSD across all laboratories was determined to assess reproducibility.
-
3.5. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
-
Protocol : The effect of minor changes in the analytical conditions was evaluated. Key parameters such as the pH of the mobile phase (± 0.2 units) and the flow rate (± 0.1 mL/min) were intentionally varied. The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored after each change.
Inter-Laboratory Validation Data
The following tables summarize the hypothetical data generated from three independent laboratories to validate the Etofylline analytical method.
Table 1: Linearity and Range
| Laboratory | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Slope | Y-Intercept |
|---|---|---|---|---|
| Laboratory 1 | 50 - 250 | 0.9998 | 48754 | 1254 |
| Laboratory 2 | 50 - 250 | 0.9995 | 48699 | 1301 |
| Laboratory 3 | 50 - 250 | 0.9997 | 48802 | 1288 |
| Acceptance Criteria | - | ≥ 0.999 | - | - |
Table 2: Accuracy (% Recovery)
| Laboratory | Spiked Level | Mean Recovery (%) | % RSD |
|---|---|---|---|
| Laboratory 1 | 80% | 99.8 | 0.45 |
| 100% | 100.5 | 0.31 | |
| 120% | 101.1 | 0.25 | |
| Laboratory 2 | 80% | 99.5 | 0.52 |
| 100% | 100.2 | 0.44 | |
| 120% | 100.9 | 0.38 | |
| Laboratory 3 | 80% | 100.3 | 0.39 |
| 100% | 100.8 | 0.28 | |
| 120% | 101.4 | 0.22 |
| Acceptance Criteria | - | 98.0 - 102.0% | ≤ 2.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Laboratory | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD) |
|---|---|---|
| Laboratory 1 | 0.65 | Analyst 1 Day 1 vs. Analyst 2 Day 2: 0.88 |
| Laboratory 2 | 0.71 | Analyst 1 Day 1 vs. Analyst 2 Day 2: 0.95 |
| Laboratory 3 | 0.68 | Analyst 1 Day 1 vs. Analyst 2 Day 2: 0.91 |
| Overall (Inter-Lab) | - | 1.21 |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
Table 4: Robustness
| Parameter Varied | Laboratory | Observation | Result |
|---|---|---|---|
| Flow Rate (0.9 mL/min) | Laboratory 1 | Retention time increased slightly; system suitability passed | Robust |
| Flow Rate (1.1 mL/min) | Laboratory 2 | Retention time decreased slightly; system suitability passed | Robust |
| Mobile Phase pH (3.3) | Laboratory 3 | No significant change in retention time or peak shape | Robust |
| Mobile Phase pH (3.7) | Laboratory 1 | No significant change in retention time or peak shape | Robust |
| Acceptance Criteria | - | System Suitability Parameters Met | - |
Conclusion
The results from the inter-laboratory study demonstrate that the RP-HPLC method for the quantification of Etofylline is specific, linear, accurate, precise, and robust. All validation parameters met the pre-defined acceptance criteria across all three participating laboratories. The low overall %RSD for intermediate precision indicates excellent reproducibility of the method. This validated analytical method is deemed suitable for its intended purpose of routine quality control and assay of Etofylline in pharmaceutical dosage forms.[3][9]
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. RP-HPLC method for etophylline and theophylline analysis. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. wjarr.com [wjarr.com]
- 9. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
Safety Operating Guide
Proper Disposal of Etofylline: A Guide for Laboratory Professionals
The safe and compliant disposal of etofylline, a xanthine derivative utilized in pharmaceutical research and development, is paramount for ensuring laboratory safety, environmental protection, and adherence to regulatory standards. Improper disposal can lead to environmental contamination and potential health risks. This guide provides a comprehensive, step-by-step plan for the proper handling and disposal of etofylline waste generated in a laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle etofylline waste with appropriate safety measures. Etofylline is classified as harmful if swallowed.[1][2][3]
Personal Protective Equipment (PPE):
-
Always wear suitable personal protective equipment (PPE) when handling etofylline. This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][4]
Handling Guidelines:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Prevent ingestion and inhalation of the substance.[1]
-
Work in a well-ventilated area, preferably with a mechanical exhaust system.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of etofylline waste is chemical incineration at a licensed facility. This method ensures the complete destruction of the compound, mitigating environmental risks.
Step 1: Waste Segregation and Collection
-
Solid Etofylline Waste: Collect unused, expired, or contaminated solid etofylline powder in a dedicated, clearly labeled hazardous waste container. This includes contaminated items such as weigh boats, pipette tips, and gloves.
-
Liquid Etofylline Waste: Collect all aqueous and solvent-based solutions containing etofylline in a separate, labeled hazardous liquid waste container.
-
Containers: All waste must be collected in closed and suitable containers for disposal.[1] Ensure containers are made of compatible materials and have secure, tight-fitting lids.
Step 2: Labeling
-
Clearly label all waste containers with "Hazardous Waste," the name "Etofylline," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed when not in use.
Step 4: Disposal Procedure
-
The primary recommended method of disposal is to dissolve or mix the etofylline material with a combustible solvent.[1]
-
This mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber/exhaust air system to neutralize harmful combustion byproducts.[1]
-
Arrange for the pickup and disposal of the etofylline waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Crucially, do not dispose of etofylline down the drain or in regular trash. It should not be allowed to enter soil, subsoil, or surface water systems.[1] All wastewater related to the handling process must be collected and treated through a wastewater treatment plant.[1]
Data Presentation: Hazard Profile
While specific quantitative limits for disposal are determined by local regulations, the hazard classification for etofylline provides a clear basis for its careful handling and disposal.
| Hazard Classification | Code | Signal Word | Description |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1][2][3] |
Regulatory Framework
The disposal of pharmaceutical waste, including etofylline, is governed by stringent regulations to protect public health and the environment. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[5][6][7]
-
RCRA: This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[5][7] Facilities that generate hazardous waste are subject to specific requirements for handling, storage, transportation, and disposal.[8]
-
State and Local Regulations: Many states and localities have their own regulations that may be more stringent than federal laws.[5] It is essential to consult with your institution's EHS department to ensure full compliance with all applicable rules.
Disposal must always be conducted in accordance with all local, regional, national, and international regulations.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of etofylline waste in a laboratory setting.
Caption: Workflow for the safe disposal of etofylline waste.
References
- 1. biosynth.com [biosynth.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Etofylline EP Reference Standard CAS 519-37-9 Sigma Aldrich [sigmaaldrich.com]
- 4. Etofylline | 519-37-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Etofylline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients like Etofylline. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and handle Etofylline with confidence.
Hazard Profile and Immediate Safety Precautions
Etofylline, a xanthine derivative, requires careful handling due to its potential health risks. It is classified as toxic if swallowed and may pose a risk to fertility or an unborn child.[1] Therefore, strict adherence to the following safety protocols is mandatory.
Emergency Contact Information:
| Department/Resource | Contact Information |
| Emergency Services | 911 (or local equivalent) |
| Institutional Environmental Health & Safety (EHS) | [Insert Institution-Specific Phone Number] |
| Poison Control Center | [Insert Local Poison Control Number] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table outlines the required PPE for handling Etofylline.
Table 1: Required Personal Protective Equipment (PPE) for Etofylline Handling
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material. Must be powder-free to avoid aerosolization of the compound.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2] |
| Eye and Face Protection | Safety goggles with side shields | Must be worn at all times when handling Etofylline in solid or liquid form.[3] |
| Face shield | Recommended in addition to safety goggles, especially when there is a risk of splashing.[2] | |
| Body Protection | Impermeable, long-sleeved gown | Should close in the back and have tight-fitting cuffs to protect skin from contact.[4] |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling Etofylline powder outside of a containment system (e.g., fume hood) or in the event of a spill to prevent inhalation.[5][6] Surgical masks are not a suitable substitute.[6] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice. |
| Shoe covers | Recommended to prevent tracking of contaminants outside the work area.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Etofylline will ensure minimal exposure and maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of Etofylline powder should be conducted in a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.
-
Designated Area: Designate a specific area for handling Etofylline. Ensure the area is clean and free of clutter.
-
Spill Kit: Have a spill kit readily available in the designated handling area.
2. Handling Solid Etofylline:
-
Donning PPE: Before handling, put on all required PPE as outlined in Table 1.
-
Weighing: When weighing, use a balance inside the fume hood or a ventilated balance safety enclosure.
-
Minimize Dust: Handle the powder gently to avoid creating dust.[7]
3. Handling Etofylline Solutions:
-
Preparation: Prepare solutions within the fume hood.
-
Transferring: Use appropriate tools (e.g., pipettes with aerosol-resistant tips) to transfer solutions.
4. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan: Managing Etofylline Waste
Proper disposal of Etofylline and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
Table 2: Etofylline Waste Disposal Guidelines
| Waste Type | Container Requirements | Labeling | Disposal Procedure |
| Solid Etofylline Waste (unused powder, contaminated weigh boats, etc.) | Dedicated, sealed, and clearly labeled hazardous waste container made of a compatible material (e.g., polyethylene).[1] | "Hazardous Waste," "Etofylline," "Toxic," "Reproductive Hazard."[1] | Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[1] |
| Liquid Etofylline Waste (solutions, rinsates, etc.) | Separate, labeled hazardous liquid waste container.[1] | "Hazardous Waste," "Etofylline," "Toxic," "Reproductive Hazard."[1] | Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[1] |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated hazardous waste bag or container immediately after use. | "Hazardous Waste," "Contaminated PPE." | Dispose of according to institutional EHS guidelines for hazardous waste. |
| Sharps (needles, scalpels) | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps." | Dispose of through your institution's sharps waste stream. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response Protocol for Etofylline
| Incident | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10] |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material. Carefully collect the material and place it in a labeled hazardous waste container.[1] |
| Large Spill | Evacuate the laboratory and notify your supervisor and institutional EHS immediately. |
Workflow for Safe Handling of Etofylline
The following diagram illustrates the logical workflow for handling Etofylline, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of Etofylline.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. carlroth.com [carlroth.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. gerpac.eu [gerpac.eu]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. rhodespharma.com [rhodespharma.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
